Methyl 2-(bromomethyl)-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEABYNRBPCSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561622 | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-68-1 | |
| Record name | Benzoic acid, 2-(bromomethyl)-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90725-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-5-nitrobenzoate is a key organic intermediate of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-deficient nitro-substituted aromatic ring, makes it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides an in-depth, scientifically grounded overview of the synthesis of this compound, focusing on practical laboratory procedures, mechanistic insights, and critical safety considerations.
Synthesis of the Precursor: Methyl 2-methyl-5-nitrobenzoate
The synthesis of the target molecule commences with the preparation of its immediate precursor, Methyl 2-methyl-5-nitrobenzoate. This can be efficiently achieved through two primary routes: the esterification of 2-methyl-5-nitrobenzoic acid or the nitration of methyl 2-methylbenzoate. The choice of route often depends on the availability of the starting materials.
Route A: Fischer Esterification of 2-methyl-5-nitrobenzoic Acid
This classic method involves the acid-catalyzed reaction of 2-methyl-5-nitrobenzoic acid with methanol.[1]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-nitrobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-methyl-5-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography.
Route B: Nitration of Methyl 2-methylbenzoate
This route involves the electrophilic aromatic substitution of methyl 2-methylbenzoate using a nitrating agent.[2] The directing effects of the methyl (ortho, para-directing) and the ester (meta-directing) groups on the aromatic ring guide the incoming nitro group to the 5-position.[2]
Reaction Scheme:
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction Setup: Dissolve methyl 2-methylbenzoate in concentrated sulfuric acid in a round-bottom flask, and cool the mixture in an ice-water bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of methyl 2-methylbenzoate, maintaining a low temperature (typically below 15°C) to control the reaction and minimize side-product formation.[3][4]
-
Quenching: After the addition is complete, allow the reaction to stir for a short period before pouring it carefully onto crushed ice.
-
Isolation and Purification: The precipitated solid, crude Methyl 2-methyl-5-nitrobenzoate, is collected by vacuum filtration, washed with cold water, and then with a cold sodium bicarbonate solution to remove acidic impurities.[2] The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Core Synthesis: Benzylic Bromination to Yield this compound
The pivotal step in the synthesis is the selective bromination of the benzylic methyl group of Methyl 2-methyl-5-nitrobenzoate. This is typically achieved via a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[5]
Mechanistic Insight
The reaction proceeds through a classic free-radical mechanism:
-
Initiation: The radical initiator (AIBN) decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical. The succinimidyl radical can then propagate the chain. Alternatively, the HBr formed can react with NBS to produce a low concentration of molecular bromine (Br₂), which then reacts with the benzylic radical.[6][7]
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| Methyl 2-methyl-5-nitrobenzoate | 195.16 | - |
| N-Bromosuccinimide (NBS) | 177.98 | - |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | - |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | 153.82 | 1.594 |
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-nitrobenzoate in a suitable anhydrous solvent, such as carbon tetrachloride or acetonitrile.[5]
-
Reagent Addition: Add N-bromosuccinimide (typically 1.1-1.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the reaction mixture to reflux. The reaction is often initiated by the application of heat or irradiation with a UV lamp. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons (-CH₂Br), and the methyl ester protons (-OCH₃). The benzylic protons will appear as a characteristic singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the benzylic carbon, and the methyl ester carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable. A GC-MS method has been developed for the trace level determination of this compound.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-Br stretch. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Safety and Handling
Bromomethyl compounds are often lachrymatory and toxic, and appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
"Methyl 2-(bromomethyl)-5-nitrobenzoate chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction
This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Identified by its CAS Number 90725-68-1, this molecule serves as a versatile synthetic intermediate. Its structure incorporates three key functional groups—a reactive benzyl bromide, an electron-withdrawing nitro group, and a methyl ester—making it a valuable building block for constructing complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. Authored from the perspective of a Senior Application Scientist, the content moves beyond simple data presentation to offer mechanistic insights and practical guidance for researchers. We will explore the causality behind synthetic choices, the compound's reactive behavior, and its documented role in the development of novel therapeutic agents, such as inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease[1].
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization. The key identifiers and properties for this compound are summarized below.
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 90725-68-1 | [1][2][3] |
| Molecular Formula | C₉H₈BrNO₄ | [4][5][6] |
| Molecular Weight | 274.07 g/mol | [6][7][8] |
| Appearance | White to pale yellow solid/powder | [8][9] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, and other organic solvents. | [8][9] |
| Storage | Store in a cool, dry, well-closed container away from moisture and strong light. | [8] |
Spectroscopic Profile (Predicted)
While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, its structure allows for a reliable prediction of its spectroscopic characteristics. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct sets of signals.
-
Aromatic Protons (3H): These will appear in the downfield region (typically δ 7.5-8.5 ppm). The strong electron-withdrawing effects of the nitro and ester groups, combined with the bromine's influence, will lead to complex splitting patterns (doublets and doublets of doublets).
-
Benzylic Protons (-CH₂Br, 2H): A characteristic singlet is expected around δ 4.5-5.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
Methyl Ester Protons (-OCH₃, 3H): A sharp singlet will appear further upfield, typically around δ 3.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a map of the carbon skeleton.
-
Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 164-167 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm, reflecting the lack of symmetry in the molecule.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm.
-
Benzylic Carbon (-CH₂Br): A signal in the upfield region, typically δ 30-35 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.
-
C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.
-
-
MS (Mass Spectrometry): Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The spectrum should exhibit a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃), the bromine atom (-•Br), or the nitro group (-•NO₂).
-
Synthesis: Free-Radical Bromination
The most logical and widely employed method for synthesizing this compound is through the free-radical bromination of its precursor, Methyl 2-methyl-5-nitrobenzoate[10]. This reaction specifically targets the benzylic protons, which are activated for radical abstraction.
Mechanistic Rationale
The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for the success and safety of this protocol. NBS serves as a source of a consistent, low concentration of molecular bromine (Br₂), which is generated in situ. This prevents high concentrations of Br₂ that could lead to unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich ring (though deactivated in this case). A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is required to start the chain reaction.
The mechanism proceeds via a classic free-radical chain reaction:
-
Initiation: The initiator (AIBN) thermally decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to generate the bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzyl radical and HBr.
-
This benzyl radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product and a new bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated when two radicals combine.
References
- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methyl 2-bromomethyl-5-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
- 4. PubChemLite - Methyl 5-(bromomethyl)-2-nitrobenzoate (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 5-bromomethyl-2-nitro-benzoate | 88071-91-4 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 10. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 2-(bromomethyl)-5-nitrobenzoate molecular weight and formula"
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-nitrobenzoate
Abstract: This guide provides a comprehensive technical overview of this compound, a key organic synthesis intermediate. It details the compound's fundamental chemical properties, including its precise molecular weight and formula, and explores its synthesis, primary applications, and safety protocols. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes data from authoritative sources to offer field-proven insights into the compound's utility, particularly as a versatile building block in the preparation of complex pharmaceutical agents.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted benzene derivative characterized by a methyl ester, a bromomethyl group, and a nitro group. These functional groups impart specific reactivity that makes it a valuable reagent in multi-step organic synthesis. The bromomethyl group, in particular, serves as a potent electrophilic site for alkylation reactions.
Chemical Identifiers
A precise identification of this compound is critical for experimental reproducibility and safety. The primary identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 90725-68-1 | [1][2] |
| Synonyms | 2-BROMOMETHYL-5-NITRO-BENZOIC ACID METHYL ESTER | [2] |
Molecular Formula and Weight
The elemental composition and resulting molecular weight are fundamental parameters for stoichiometric calculations in reaction planning.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | [3][4] |
| Molecular Weight | 274.07 g/mol | [3][4] |
Synthesis Pathway: Free-Radical Bromination
The synthesis of this compound is typically achieved via a selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 2-methyl-5-nitrobenzoate. This reaction is a cornerstone of organic synthesis for activating a methyl group on an aromatic ring.
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination over elemental bromine (Br₂). Its primary advantage is its ability to maintain a low, constant concentration of bromine in the reaction mixture, which minimizes competing reactions such as electrophilic aromatic substitution on the electron-rich benzene ring.
-
Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) is often used because it decomposes at a convenient rate upon heating to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination chain reaction.
-
Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that can facilitate the reaction under reflux conditions is necessary. Carbon tetrachloride (CCl₄) has been traditionally used, though safer alternatives like acetonitrile are now more common.
The general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The utility of this compound lies in its role as a versatile electrophilic building block. The benzylic bromide is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.
Synthesis of SARS-CoV Protease Inhibitors
This compound has been specifically utilized in the synthetic preparation of novel, reversible inhibitors for the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV).[1] The bromomethyl group allows for the covalent attachment of this benzoate scaffold to a nucleophilic residue (e.g., a cysteine thiol) within the active site of the target enzyme, forming the basis of the inhibitor's structure.
The logical flow of its application as a building block is illustrated below.
Caption: Role as an electrophilic building block in synthesis.
Intermediate for Other Active Pharmaceutical Ingredients (APIs)
While specific citations point to its use for SARS-CoV inhibitors, compounds with this structural motif are broadly valuable. For instance, a similar isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide, an antineoplastic drug.[3][5][6] This highlights the importance of the 2-(bromomethyl)benzoate scaffold in constructing complex API backbones. The nitro group can be readily reduced to an amine, providing another functional handle for further chemical modification.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for benzylic bromination.[7]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with all necessary safety precautions.
4.1. Materials and Equipment
-
Reactants: Methyl 2-methyl-5-nitrobenzoate, N-Bromosuccinimide (NBS), 2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Solvents: Carbon tetrachloride (or acetonitrile), Dichloromethane (DCM), Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Büchner funnel, glassware for filtration and recrystallization.
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 1 equivalent of Methyl 2-methyl-5-nitrobenzoate in carbon tetrachloride (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add 1.2 equivalents of N-bromosuccinimide and 0.1 equivalents of AIBN to the solution.
-
Reflux: Equip the flask with a reflux condenser under a nitrogen or argon atmosphere. Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide (the byproduct) will form.
-
Filter the mixture to remove the succinimide.
-
Dilute the filtrate with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
-
4.3. Self-Validation and Characterization
-
Purity Assessment: Confirm the purity of the final product using HPLC.
-
Structural Confirmation: Verify the identity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular weight of 274.07 g/mol .[4]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate care.
| Hazard Category | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P319 |
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep away from moisture and strong light/heat.[6]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a chemical fume hood.
Conclusion
This compound is a high-value chemical intermediate with a well-defined molecular formula (C₉H₈BrNO₄) and molecular weight (274.07 g/mol ). Its synthesis via selective benzylic bromination and its utility as an electrophilic alkylating agent make it indispensable for specific applications in pharmaceutical research, most notably in the development of viral protease inhibitors. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
References
- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]
- 2. Methyl 2-bromomethyl-5-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 4. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Methyl 2-bromomethyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
"physical properties of Methyl 2-(bromomethyl)-5-nitrobenzoate"
An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction: The Synthetic Workhorse
This compound, identified by CAS Number 90725-68-1, is a substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis.[1][2] Structurally, it features a benzene ring functionalized with a methyl ester, a nitro group, and a reactive bromomethyl group. This unique combination of functional groups, particularly the electrophilic benzylic bromide, makes it a highly valuable intermediate for constructing complex molecular architectures.
Its primary role in the pharmaceutical industry is as a key building block in the synthesis of novel therapeutic agents. Notably, it is utilized in the synthetic preparation of reversible inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease, a critical target in antiviral drug development.[1] It also serves as an impurity or intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat multiple myeloma.[2][3] This guide provides a comprehensive overview of its physical and spectroscopic properties, experimental characterization methodologies, and essential safety protocols, tailored for researchers and drug development professionals.
Physicochemical Properties
The physical state and solubility of a compound are foundational to its handling, reaction setup, and purification. This compound is an off-white solid at ambient temperature.[1] Its solubility profile is typical for a moderately polar organic molecule; it is largely insoluble in water but soluble in organic solvents, a critical factor for its use in non-aqueous reaction media.
Summary of Physical Data
The quantitative physical properties of this compound are summarized in the table below. It is important to note that while the melting point is experimentally determined, the boiling point and density are often predicted values based on computational models due to the compound's potential for decomposition at high temperatures.
| Property | Value | Source |
| CAS Number | 90725-68-1 | [1][2] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Molecular Weight | 274.07 g/mol | [1][2] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point | 397.3 ± 32.0 °C (Predicted) | [1] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Off-white solid | [1] |
Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthetic intermediate. The following sections detail the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.9 ppm. The benzylic protons (-CH₂Br) would also be a singlet, significantly deshielded by the adjacent bromine and aromatic ring, likely appearing in the 4.5-5.0 ppm range. The three aromatic protons would be in the 7.5-8.5 ppm region, with their splitting patterns (multiplicities) determined by their ortho, meta, and para relationships.
-
¹³C NMR: The carbon NMR spectrum would corroborate the structure. A signal for the methyl ester carbon would be expected around 53 ppm. The benzylic carbon would appear further downfield. The carbonyl carbon of the ester is typically found in the 165-170 ppm region. Aromatic carbons would resonate between 120-150 ppm, with carbons attached to the electron-withdrawing nitro group being the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[4] The spectrum of this compound would be characterized by the following absorption bands:
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.[4]
-
N-O Stretch (Nitro Group): Two distinct, strong absorptions are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[4]
-
C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ range.[4]
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, a key fragment observed in GC-MS analysis corresponds to a mass-to-charge ratio (m/z) of 194.[3] This likely corresponds to the loss of the bromine atom and subsequent rearrangements. The molecular ion peak [M]⁺ would be expected at m/z 273 and 275 with roughly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Experimental Methodologies for Characterization
The trustworthiness of any data relies on robust experimental protocols. The following are standardized, field-proven methods for determining the physical properties of a solid organic compound like this compound.
Melting Point Determination
-
Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
-
Protocol:
-
A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point (76 °C).
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
NMR Sample Preparation and Acquisition
-
Rationale: Proper sample preparation and choice of solvent are critical for obtaining high-resolution spectra. Deuterated solvents are used to avoid large solvent signals overwhelming the analyte signals.
-
Protocol:
-
Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[5]
-
The tube is placed in the NMR spectrometer.
-
Standard acquisition programs for ¹H and ¹³C NMR are run. Key parameters include setting the appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution.[6]
-
Safety, Handling, and Storage
Given its reactive nature, proper handling of this compound is paramount for laboratory safety.
-
Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[1] It is a corrosive and irritant substance.
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage:
References
A Technical Guide to the Solubility of Methyl 2-(bromomethyl)-5-nitrobenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No. 90725-68-1), a key intermediate in pharmaceutical synthesis. Given the limited availability of quantitative solubility data in public literature, this document synthesizes information on the compound's physicochemical properties to present a predicted solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers in drug development and process chemistry to optimize their synthetic and purification workflows. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility is particularly noted in the preparation of novel and reversible inhibitors for severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease.[1] The efficiency of synthetic reactions, the design of purification strategies such as crystallization, and the formulation of stable dosage forms are all intrinsically linked to the solubility of this intermediate in various organic media. An in-depth understanding of its solubility is, therefore, not merely an academic exercise but a fundamental prerequisite for robust and scalable pharmaceutical manufacturing.
This guide aims to bridge the current information gap by providing a detailed analysis of the factors governing the solubility of this compound and a practical framework for its experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities tend to be miscible.
This compound is a solid at room temperature with a melting point of 76-77 °C and a molecular weight of 274.07 g/mol . Its structure, depicted in Figure 1, reveals several key functional groups that determine its solubility profile:
-
Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through van der Waals forces.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Ester Group (-COOCH₃): The ester functionality is polar and can act as a hydrogen bond acceptor.
-
Bromomethyl Group (-CH₂Br): This group introduces some polarity and can be involved in dipole-dipole interactions.
The presence of both polar (nitro, ester) and nonpolar (aromatic ring) moieties suggests that this compound will exhibit a nuanced solubility profile, with preferential solubility in solvents of intermediate to high polarity that can engage in the aforementioned intermolecular interactions. Aromatic nitro compounds are generally readily soluble in a wide array of organic solvents.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90725-68-1 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Melting Point | 76-77 °C | |
| Appearance | Off-white solid | |
| Topological Polar Surface Area (TPSA) | 72.12 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 |
The high TPSA value and the presence of multiple hydrogen bond acceptors indicate that the molecule has significant polar characteristics, which will be a primary driver of its solubility in polar solvents.
Predicted Solubility Profile in Common Organic Solvents
In the absence of extensive, publicly available quantitative solubility data for this compound, a predicted solubility profile has been constructed based on its physicochemical properties and by drawing parallels with structurally similar compounds, such as Methyl 2-bromomethyl-3-nitrobenzoate, which is reported to be slightly soluble in methanol and sparingly soluble in chloroform.[3]
The predicted solubility is categorized as follows:
-
High Solubility (> 50 mg/mL): Solvents that are expected to readily dissolve the compound.
-
Moderate Solubility (10-50 mg/mL): Solvents in which the compound is expected to have noticeable but limited solubility.
-
Low Solubility (1-10 mg/mL): Solvents that are expected to be poor solvents for the compound.
-
Insoluble (< 1 mg/mL): Solvents in which the compound is expected to have negligible solubility.
Table 2: Predicted Solubility of this compound in Various Organic Solvents at Ambient Temperature
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Dichloromethane (DCM) | Chlorinated | High | The polarity of DCM is well-suited to interact with the polar functional groups of the solute. |
| Chloroform | Chlorinated | Moderate to High | Similar to DCM, chloroform's polarity should facilitate dissolution. The "sparingly soluble" nature of a related isomer supports this.[3] |
| Acetone | Ketone (Polar Aprotic) | High | As a polar aprotic solvent, acetone can effectively solvate the polar regions of the molecule. |
| Ethyl Acetate | Ester (Polar Aprotic) | Moderate | The ester group in the solvent can interact with the solute's ester group, but the overall polarity is less than that of acetone. |
| Methanol | Alcohol (Polar Protic) | Moderate | Methanol can act as a hydrogen bond donor to the ester and nitro groups. The slight solubility of a related isomer in methanol supports this prediction.[3] |
| Ethanol | Alcohol (Polar Protic) | Moderate | Similar to methanol, but the increased nonpolar character of the ethyl group may slightly reduce solubility compared to methanol. |
| Toluene | Aromatic | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, but it is a poor solvent for the polar functional groups. |
| Hexane | Aliphatic (Nonpolar) | Insoluble | The nonpolar nature of hexane makes it a very poor solvent for this polar compound. |
It is imperative to note that these are predictions. Temperature is a critical factor, and for most solid solutes, solubility increases with increasing temperature.[4] Therefore, for applications such as recrystallization, a solvent with low to moderate solubility at room temperature and high solubility at elevated temperatures would be ideal.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise solubility data for process optimization, modeling, or formulation development, experimental determination is essential. The following protocol describes a robust and reliable method for measuring the solubility of this compound using the isothermal equilibrium method, followed by quantification via UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system with a UV detector
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that the solution becomes saturated.
-
Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
-
Conclusion and Future Perspectives
This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. While a definitive quantitative dataset is not yet available in the public domain, the presented physicochemical properties and the resulting predicted solubility profile offer valuable guidance for researchers. The detailed experimental protocol provided herein empowers scientific teams to generate the precise, high-quality solubility data required for their specific applications.
As the use of this compound in pharmaceutical synthesis continues to grow, it is anticipated that more comprehensive experimental solubility data across a range of temperatures and solvent systems will become available. Such data will be invaluable for the development of predictive solubility models and for the further optimization of processes involving this important synthetic intermediate.
References
- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction
Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No. 90725-68-1) is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature—comprising a methyl ester, a nitro group, and a reactive benzylic bromide—makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials. As an isomer of the more commonly cited Methyl 2-(bromomethyl)-3-nitrobenzoate, an intermediate in the synthesis of Lenalidomide, understanding its precise structure is paramount for reaction design and quality control.[1]
This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As publicly available experimental spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers to identify, characterize, and utilize this important chemical entity.
Molecular Structure and Key Features
The structural arrangement of the substituents on the benzene ring is critical to its reactivity and spectroscopic properties. The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups deactivates the aromatic ring towards electrophilic substitution, while the benzylic bromide (-CH₂Br) provides a reactive site for nucleophilic substitution.
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, assuming analysis in a standard deuterated solvent like chloroform-d (CDCl₃).[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct regions: the aromatic region, a singlet for the benzylic protons, and a singlet for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.75 | Doublet of doublets (dd) or d | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the ester, leading to significant deshielding. |
| ~ 8.35 | Doublet of doublets (dd) | 1H | H-4 | This proton is ortho to the nitro group and meta to the bromomethyl group, resulting in strong deshielding. |
| ~ 7.80 | Doublet (d) | 1H | H-3 | This proton is ortho to the ester and bromomethyl groups, experiencing moderate deshielding. |
| ~ 4.95 | Singlet (s) | 2H | -CH₂Br | Benzylic protons adjacent to an electronegative bromine atom are deshielded. The signal is a singlet as there are no adjacent protons. |
| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group typically appear in this region. The signal is a singlet. |
Expertise & Causality: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group through both resonance and induction, causing significant downfield shifts for protons ortho and para to it. The methyl ester is also electron-withdrawing. The proton at position 6 (H-6) is expected to be the most downfield due to its proximity to the nitro group. The coupling patterns (splitting) arise from spin-spin interactions with neighboring protons. H-4 would be split by H-3 and H-6, while H-3 and H-6 would primarily show coupling to their immediate neighbors.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 165 | C=O | The carbonyl carbon of an ester group is characteristically found in this downfield region. |
| ~ 148 | C-5 (C-NO₂) | The carbon atom attached to the nitro group is strongly deshielded. |
| ~ 140 | C-2 (C-CH₂Br) | Aromatic carbon attached to the bromomethyl group. |
| ~ 135 | C-1 (C-COOCH₃) | Quaternary carbon attached to the ester group. |
| ~ 131 | C-6 | Aromatic CH carbon deshielded by its position relative to the nitro and ester groups. |
| ~ 128 | C-3 | Aromatic CH carbon. |
| ~ 124 | C-4 | Aromatic CH carbon deshielded by the adjacent nitro group. |
| ~ 53 | -OCH₃ | The methyl carbon of the ester group is typically found in this upfield region. |
| ~ 30 | -CH₂Br | The benzylic carbon attached to bromine is shifted downfield relative to a standard methyl group. |
Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of absorbance (or transmittance) versus frequency of radiation (in wavenumbers, cm⁻¹).
Predicted Characteristic IR Absorptions
The key functional groups in this compound will give rise to strong, characteristic absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3100–3000 | C-H stretch | Aromatic | Medium |
| 2990–2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Medium |
| ~ 1730 | C=O stretch | Ester | Strong |
| ~ 1610, 1480 | C=C stretch | Aromatic Ring | Medium-Weak |
| ~ 1530 | N=O asymmetric stretch | Nitro Group | Strong |
| ~ 1350 | N=O symmetric stretch | Nitro Group | Strong |
| 1300–1100 | C-O stretch | Ester | Strong |
| ~ 680 | C-Br stretch | Alkyl Halide | Medium |
Trustworthiness & Validation: This pattern of absorptions provides a self-validating system. The presence of a strong peak around 1730 cm⁻¹ confirms the carbonyl of the ester, which must be accompanied by strong C-O stretching bands between 1300-1100 cm⁻¹.[3][4][5] Simultaneously, two very strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are the definitive signature of the nitro group.[6] The combination of these specific bands provides high confidence in the identification of the molecule's core functional groups.
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₈BrNO₄, Molecular Weight: 274.07 g/mol ), Electron Ionization (EI) would be a standard method.
Predicted Fragmentation Pathway
The molecular ion peak (M⁺) is expected at m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br) with an approximate 1:1 intensity ratio, which is a characteristic signature for a molecule containing one bromine atom.
Key Predicted Fragments:
-
m/z 195: Loss of a bromine radical ([M-Br]⁺). This is often a very favorable fragmentation for benzylic bromides.
-
m/z 243/245: Loss of a methoxy radical ([M-OCH₃]⁺). A common fragmentation for methyl esters.
-
m/z 228/230: Loss of the nitro group ([M-NO₂]⁺).
-
m/z 165: Loss of Br and OCH₃.
-
m/z 149: Loss of Br and the entire COOCH₃ group.
Caption: Predicted major fragmentation pathway for this compound.
Part 4: Experimental Protocols
Synthesis Protocol: Benzylic Bromination
This protocol describes a plausible synthesis of this compound from its precursor, Methyl 2-methyl-5-nitrobenzoate, via a radical-initiated reaction. This method is adapted from established procedures for similar compounds.[7][8][9]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Methyl 2-methyl-5-nitrobenzoate (1.0 eq.) in an anhydrous solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77-80°C for CCl₄) and maintain under an inert atmosphere (e.g., Nitrogen) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically runs for 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
Spectroscopic Data Acquisition Protocol
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-45°.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Mode: Proton-decoupled.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
2. IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[11]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 min, then ramp at 15°C/min to 300°C and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Methyl 2-bromomethyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 2-(bromomethyl)-5-nitrobenzoate structural analysis"
An In-Depth Technical Guide to the Structural Analysis of Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction
This compound (CAS No: 90725-68-1) is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic bromide and an electron-deficient nitro-substituted benzene ring, makes it a versatile intermediate. Notably, it serves as a building block in the synthesis of novel therapeutic agents, including reversible inhibitors for severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease[1].
However, its structural similarity to other isomers and its classification as a potential genotoxic impurity (PGI) in certain pharmaceutical manufacturing processes necessitate rigorous and unambiguous structural characterization[2]. The presence of such impurities, even at trace levels, can have significant implications for drug safety and efficacy.
This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and purity assessment of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data but on the strategic integration of analytical techniques to build a self-validating system of evidence, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
Core Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the fundamental properties of the molecule. The structure contains three key regions that dictate its chemical behavior and spectroscopic signature: the methyl ester, the electrophilic bromomethyl group, and the nitro-substituted aromatic ring. The strong electron-withdrawing nature of the nitro group and the ester functionality deactivates the aromatic ring, while the bromomethyl group provides a reactive site for nucleophilic substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90725-68-1 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [3] |
| Molecular Weight | 274.07 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 72-74 °C | [5][6] |
| Solubility | Soluble in methanol and other organic solvents; insoluble in water. | [4][5] |
Spectroscopic Elucidation of Molecular Structure
A singular analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete assignment.
Expertise in Action: Why NMR is Foundational The ¹H NMR spectrum provides a direct map of the proton environments and their neighboring relationships through spin-spin coupling. For a molecule like this, with distinct aromatic and aliphatic regions, ¹H NMR can rapidly confirm the substitution pattern on the benzene ring—a critical step in distinguishing it from other isomers, such as Methyl 2-(bromomethyl)-3-nitrobenzoate.
A. ¹H NMR Spectroscopy Protocol & Interpretation
A high-quality spectrum is paramount for accurate interpretation.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be useful if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[7].
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity[7].
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to improve the signal-to-noise ratio[8].
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum[8].
Predicted ¹H NMR Data Interpretation
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~ 4.00 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. No adjacent protons, hence a singlet. |
| B | ~ 4.95 | Singlet (s) | 2H | -CH₂ Br | Benzylic protons adjacent to an electronegative bromine atom. Shifted downfield. No adjacent protons, hence a singlet. |
| C | ~ 7.80 | Doublet (d) | 1H | Ar-H (H6) | Aromatic proton ortho to the bromomethyl group. Coupled to H4. |
| D | ~ 8.35 | Doublet of doublets (dd) | 1H | Ar-H (H4) | Aromatic proton meta to both the bromomethyl and nitro groups. Coupled to H3 and H6. |
| E | ~ 8.60 | Doublet (d) | 1H | Ar-H (H3) | Aromatic proton ortho to the nitro group and meta to the ester. Deshielded by the nitro group. Coupled to H4. |
B. ¹³C NMR Spectroscopy
While ¹H NMR maps the proton skeleton, ¹³C NMR confirms the carbon framework and the presence of quaternary carbons.
Predicted ¹³C NMR Data Interpretation The spectrum should display 9 distinct signals, corresponding to each unique carbon atom in the molecule.
-
Aliphatic Carbons: A signal for the methyl ester carbon (-OC H₃) around 53 ppm and the bromomethyl carbon (-C H₂Br) around 30 ppm.
-
Aromatic Carbons: Six signals in the 120-150 ppm range. The carbon attached to the nitro group (C5) will be significantly downfield, while the carbon attached to the bromine (C2) will also be distinct.
-
Carbonyl Carbon: The ester carbonyl carbon (-C =O) will appear as a singlet at a low field, typically around 165 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, serving as an excellent orthogonal verification technique.
Expertise in Action: The Diagnostic Power of IR The IR spectrum provides a molecular "fingerprint." For this compound, the most telling signals are the strong, sharp carbonyl stretch of the ester and the two distinct, intense stretches of the nitro group. The presence and position of these bands provide immediate, high-confidence confirmation of these critical functionalities[9].
Experimental Protocol: FTIR-ATR
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
Key IR Absorption Bands
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2960-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂) |
| ~ 1735-1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~ 1610, 1475 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1530-1515 | Strong | N=O Asymmetric Stretch | Nitro Group (-NO₂) |
| ~ 1355-1345 | Strong | N=O Symmetric Stretch | Nitro Group (-NO₂) |
| ~ 1250-1200 | Strong | C-O Stretch | Ester C-O |
| ~ 680-650 | Medium | C-Br Stretch | Alkyl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this molecule, its utility is twofold: confirming the elemental composition and identifying potential impurities in a chromatographic setup.
Expertise in Action: The Bromine Isotope Signature A key confirmatory feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity[2]. This is a definitive marker for the presence of a single bromine atom in the molecule.
Predicted Mass Spectrum Interpretation (Electron Ionization - EI)
-
Molecular Ion (M⁺): A pair of peaks at m/z 273 and 275, corresponding to [C₉H₈⁷⁹BrNO₄]⁺ and [C₉H₈⁸¹BrNO₄]⁺.
-
Key Fragments:
-
[M - Br]⁺: Loss of the bromine radical (m/z 194). This is often a prominent peak due to the formation of a stable benzylic carbocation.
-
[M - OCH₃]⁺: Loss of the methoxy radical from the ester (m/z 242/244).
-
[M - COOCH₃]⁺: Loss of the carbomethoxy group (m/z 214/216).
-
Diagram: Key Mass Spectrometry Fragmentation Pathways
Caption: Primary fragmentation pathways for this compound under EI-MS.
Chromatographic Analysis for Purity Assessment
For drug development professionals, confirming the identity is only half the battle; ensuring purity is equally critical. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an ideal technique for this purpose.
Expertise in Action: Why GC-MS is the Right Choice The compound is sufficiently volatile and thermally stable for GC analysis. The high separation efficiency of capillary GC can resolve closely related impurities (e.g., positional isomers or residual starting materials), while the mass spectrometer provides definitive identification of each separated peak. This is the gold standard for controlling potentially genotoxic impurities[2].
Experimental Protocol: GC-MS for Purity and Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Column: Use a low- to mid-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan mode (e.g., m/z 40-400) to identify unknown impurities. Selective Ion Monitoring (SIM) can be used for ultra-trace quantification of known impurities.
-
Diagram: GC-MS Analytical Workflow
Caption: A streamlined workflow for purity analysis using Gas Chromatography-Mass Spectrometry.
Integrated Structural Verification: A Holistic Approach
Diagram: Integrated Structural Verification Workflow
Caption: A holistic workflow integrating multiple analytical techniques for confident structural verification.
Conclusion
The structural analysis of this compound is a critical task, particularly within the pharmaceutical industry. A robust analytical strategy, as outlined in this guide, is not merely an academic exercise but a cornerstone of quality control and regulatory compliance. By integrating the precise connectivity information from NMR, the functional group confirmation from IR, the molecular weight and isotopic data from MS, and the high-resolution separation from GC, researchers can establish a self-validating and unimpeachable analytical dossier. This multi-faceted approach ensures the identity, purity, and safety of this key synthetic intermediate, thereby upholding the principles of scientific integrity in drug development.
References
- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 6. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencing.com [sciencing.com]
An In-depth Technical Guide on the Hazards and Safety Precautions for Methyl 2-(bromomethyl)-5-nitrobenzoate
This guide provides a comprehensive overview of the hazards and essential safety precautions for the handling and use of Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No. 90725-68-1).[1][2] This compound is a valuable reagent in synthetic organic chemistry, particularly in the development of novel therapeutic agents.[3] However, its chemical structure, incorporating a benzylic bromide and a nitroaromatic moiety, confers a specific reactivity profile that demands rigorous safety protocols. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds.
Understanding the Inherent Hazards: A Mechanistic Perspective
This compound is not merely a chemical; it is a reactive species whose hazards are a direct consequence of its molecular architecture. Understanding the causality behind its hazardous properties is paramount for its safe utilization.
The Benzylic Bromide: A Potent Alkylating Agent
The bromomethyl group attached to the benzene ring makes this compound a potent alkylating agent . Benzylic halides are known to participate in nucleophilic substitution reactions, often via an SN2 mechanism.[4] The electron-withdrawing nature of the nitro group and the ester functionality further enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles.[5] This reactivity is the root cause of its corrosive and irritant properties. When it comes into contact with biological tissues, it can readily alkylate nucleophilic sites on proteins and DNA, leading to cellular damage and disruption of normal biological processes.
Lachrymatory Properties: An Early Warning System
This compound is a lachrymator , a substance that irritates the eyes and causes tearing.[6] This effect is mediated by the reaction of the electrophilic benzylic carbon with sensory nerve receptors in the cornea and mucous membranes.[7] While highly unpleasant, the lachrymatory effect serves as a critical early warning sign of exposure, prompting immediate withdrawal from the contaminated area.
Toxicity of the Nitroaromatic Core
The presence of the nitro group on the aromatic ring introduces additional toxicological concerns. Nitroaromatic compounds are known for their potential to cause a range of adverse health effects, including mutagenicity and carcinogenicity.[1][8] The toxicity of these compounds is often linked to the metabolic reduction of the nitro group to form reactive intermediates, which can lead to oxidative stress and cellular damage.[9]
Hazard Classification and Identification
For rapid risk assessment, the following table summarizes the key hazard classifications for this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
| Respiratory Irritation | GHS07 | Warning | May cause respiratory irritation. |
Engineering Controls: The First Line of Defense
The primary strategy for mitigating the risks associated with this compound is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the event of an accidental release.
-
Designated Work Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and consistent use of personal protective equipment are critical to prevent direct contact with this compound.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 5 mil thickness). | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face. The lachrymatory nature of the compound makes full-face protection essential. |
| Lab Coat | Chemical-resistant lab coat with long sleeves and tight-fitting cuffs. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for non-routine operations or in the event of a spill. | Protects against the inhalation of vapors, especially in situations where engineering controls may not be sufficient. |
The following diagram illustrates the proper workflow for donning and doffing PPE when working with this hazardous compound.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Experimental Protocols
Adherence to strict protocols during handling and experimentation is crucial for preventing exposure and accidents.
Weighing and Transferring
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Containment: Perform all weighing and transfer operations within the fume hood. Use a disposable weighing boat or a tared, sealed container to minimize the risk of contamination.
-
Spatula Use: Use a designated, clean spatula for transferring the solid. Avoid creating dust.
-
Cleaning: After transfer, decontaminate the spatula and any other equipment that came into contact with the compound using a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Reaction Setup and Monitoring
-
Glassware: Use clean, dry glassware. Ensure all joints are properly sealed.
-
Inert Atmosphere: For reactions sensitive to moisture or air, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a well-controlled heating or cooling system to prevent runaway reactions.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) from within the fume hood.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Exposure Response
The following flowchart outlines the immediate actions to be taken in case of personal exposure.
Caption: Immediate response protocol for personal exposure.
Spill Management
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and activate the emergency response system.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to handle the cleanup.
-
Storage and Disposal
Proper storage and disposal are essential to prevent accidental release and environmental contamination.
Storage
-
Store in a tightly sealed, labeled container in a cool, dry, well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
-
Store in a secondary containment tray to prevent the spread of material in case of a leak.
Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
This compound is a powerful synthetic intermediate whose utility is matched by its hazardous properties. A thorough understanding of its reactivity and adherence to stringent safety protocols are not merely procedural formalities but fundamental to ensuring the well-being of laboratory personnel and the integrity of the research environment. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and continue to leverage its potential in scientific discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tear gas - Wikipedia [en.wikipedia.org]
- 7. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Guide to the Synthesis of Lenalidomide Utilizing Methyl 2-(bromomethyl)-3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive scientific guide on the synthesis of Lenalidomide, a critical immunomodulatory drug. The core focus is on the strategic application of Methyl 2-(bromomethyl)-3-nitrobenzoate as a key building block for the construction of the isoindolinone scaffold. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols for the key synthetic steps, and present data in a clear, accessible format. This application note is designed to equip researchers and process chemists with the necessary knowledge to understand and implement this synthetic route effectively, emphasizing the causality behind experimental choices to ensure reproducibility and high efficiency.
Introduction to Lenalidomide Synthesis
Lenalidomide is a potent thalidomide analogue with significant immunomodulatory, antiangiogenic, and antineoplastic properties. It is a cornerstone therapy for multiple myeloma and other hematological disorders. The development of robust, scalable, and efficient synthetic routes is paramount for ensuring its availability as an Active Pharmaceutical Ingredient (API).
A prevalent and successful strategy for Lenalidomide synthesis hinges on the construction of a substituted isoindolinone ring, which is later functionalized with the required 4-amino group. This is achieved through the cyclocondensation of a key electrophilic precursor with 3-aminopiperidine-2,6-dione.
A Note on the Key Reagent: While the topic specifies "Methyl 2-(bromomethyl)-5-nitrobenzoate," extensive review of established synthetic literature, including patents and peer-reviewed articles, consistently identifies Methyl 2-(bromomethyl)-3-nitrobenzoate as the correct and critical intermediate for this pathway.[1][2][3] The 3-nitro positioning is essential as it directly leads to the 4-amino group in the final Lenalidomide structure after reduction. This guide will proceed using the scientifically validated 3-nitro isomer.
The Core Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two primary stages: the formation of the core isoindolinone structure followed by the reduction of the nitro group to the essential primary amine. This approach is favored in process chemistry as it utilizes stable intermediates and postpones the introduction of the catalytically-sensitive amino group to the final step.
-
Step 1: Cyclocondensation. This key step involves the reaction between the electrophilic Methyl 2-(bromomethyl)-3-nitrobenzoate and the nucleophilic 3-aminopiperidine-2,6-dione. This reaction forms the complete carbon-nitrogen framework of the nitro-precursor of Lenalidomide.
-
Step 2: Nitro Group Reduction. The intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, is then subjected to reduction, most commonly via catalytic hydrogenation, to yield the final Lenalidomide product.[2]
References
The Versatile Synthon: Methyl 2-(bromomethyl)-5-nitrobenzoate in Modern Organic Synthesis
Abstract
Methyl 2-(bromomethyl)-5-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis. Its unique trifunctional nature, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a versatile methyl ester, provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis and synthetic applications of this reagent, complete with detailed protocols and mechanistic insights tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into its utility in nucleophilic substitution reactions, its role as a bifunctional linker, and its application in the synthesis of novel heterocyclic scaffolds.
Introduction: Unveiling a Multifaceted Building Block
In the landscape of organic synthesis, the strategic choice of starting materials is paramount to the efficient and elegant construction of target molecules. This compound stands out as a "trifunctional" synthon, presenting chemists with three distinct reactive sites that can be addressed with high selectivity.
-
The Benzylic Bromide: This is the most reactive site, readily participating in nucleophilic substitution reactions (SN2). The presence of the electron-withdrawing nitro and ester groups on the aromatic ring further activates this position towards nucleophilic attack.
-
The Nitro Group: This powerful electron-withdrawing group not only influences the reactivity of the benzylic bromide but also serves as a synthetic handle for further transformations. It can be reduced to an amine, which can then be engaged in a wide array of reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.
-
The Methyl Ester: This group offers another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can be converted into amides, esters, or other acid derivatives.
This combination of functionalities makes this compound a particularly attractive starting material for the synthesis of diverse compound libraries in drug discovery and materials science. While its isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, has garnered significant attention as a key intermediate in the synthesis of the anticancer drug Lenalidomide, the 5-nitro isomer offers a different substitution pattern with its own unique synthetic potential.[1][2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the radical bromination of its precursor, methyl 2-methyl-5-nitrobenzoate.
Protocol 1: Radical Bromination of Methyl 2-methyl-5-nitrobenzoate
This protocol details the synthesis of the title compound using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Reaction Scheme:
A schematic for the synthesis of the target compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-methyl-5-nitrobenzoate | 77324-87-9 | 195.17 | 10.0 g | 51.2 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.56 g | 53.7 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.42 g | 2.56 |
| Carbon tetrachloride (CCl4) | 56-23-5 | 153.82 | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methyl-5-nitrobenzoate (10.0 g, 51.2 mmol).
-
Add carbon tetrachloride (200 mL) to dissolve the starting material.
-
Add N-bromosuccinimide (9.56 g, 53.7 mmol, 1.05 eq) and azobisisobutyronitrile (0.42 g, 2.56 mmol, 0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.
Causality and Experimental Choices:
-
NBS as Bromine Source: NBS is a convenient and selective source of bromine for benzylic bromination under radical conditions. It is a solid that is easier to handle than liquid bromine.
-
AIBN as Radical Initiator: AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
-
Carbon Tetrachloride as Solvent: CCl4 is a traditional solvent for radical brominations as it is inert under the reaction conditions. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or acetonitrile can also be used.[3]
-
Reflux Conditions: The reaction is typically carried out at reflux to ensure a sufficient rate of decomposition of the radical initiator and to drive the reaction to completion.
Applications in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its highly reactive benzylic bromide, which is an excellent electrophile for SN2 reactions with a wide range of nucleophiles.
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol provides a general method for the N-alkylation of primary and secondary amines, a fundamental transformation in the synthesis of many biologically active molecules.
Reaction Scheme:
A general scheme for N-alkylation using the title compound.
Materials:
| Reagent/Solvent | Purpose | General Amount |
| This compound | Electrophile | 1.0 eq |
| Amine (Primary or Secondary) | Nucleophile | 1.0 - 1.2 eq |
| Base (e.g., K2CO3, Et3N, DIPEA) | Acid Scavenger | 1.5 - 2.0 eq |
| Solvent (e.g., DMF, Acetonitrile) | Reaction Medium | - |
Procedure:
-
To a solution of the amine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Choice of Base: An inorganic base like potassium carbonate is often sufficient for simple amines. For more sensitive substrates or to avoid side reactions, a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is preferred.
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to react.
Application as a Bifunctional Linker in Medicinal Chemistry
The presence of both a reactive benzylic bromide and a modifiable nitro group makes this compound an excellent candidate for use as a bifunctional linker in the construction of more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs. The linker can be first attached to one part of the molecule via the benzylic bromide, and then the nitro group can be reduced and coupled to a second molecular entity.
Workflow for Linker Application:
References
- 1. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 2. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 3. CN106061938B - The manufacturing method of 2- (halogenated methyl) -3- methyl nitrobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction: A Versatile Building Block for Heterocyclic Chemistry
Methyl 2-(bromomethyl)-5-nitrobenzoate is a highly versatile and reactive starting material in the field of synthetic organic chemistry, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. The strategic placement of a reactive benzylic bromide, an electrophilic ester, and an electron-withdrawing nitro group on the benzene ring allows for a variety of facile cyclization reactions. This guide provides an in-depth exploration of the synthesis of key heterocyclic scaffolds, namely isoindolinones and phthalazinones, from this readily accessible precursor. The protocols and mechanistic insights detailed herein are intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.
The core reactivity of this compound lies in the sequential nucleophilic substitution at the benzylic position followed by an intramolecular cyclization involving the methyl ester. This two-step, one-pot process provides an efficient entry into complex molecular architectures that are prevalent in many biologically active compounds.
I. Synthesis of 6-Nitroisoindolin-1-ones: A Gateway to Bioactive Scaffolds
Isoindolinones are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The reaction of this compound with primary amines offers a direct and efficient route to N-substituted 6-nitroisoindolin-1-ones.
Mechanistic Rationale
The synthesis proceeds via a tandem reaction mechanism. The first step is an SN2 reaction where the primary amine acts as a nucleophile, displacing the bromide from the benzylic carbon of this compound. This forms a secondary amine intermediate. The subsequent and typically rapid step is an intramolecular nucleophilic acyl substitution. The newly formed secondary amine attacks the electrophilic carbonyl carbon of the methyl ester. This intramolecular cyclization is often favored due to the formation of a stable five-membered ring. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the initial substitution, thereby preventing the protonation of the amine and facilitating the subsequent cyclization. A similar reaction has been reported in the synthesis of lenalidomide, where methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with an aminoglutarimide.[1]
Caption: General workflow for the synthesis of N-substituted 6-nitroisoindolin-1-ones.
Experimental Protocol: Synthesis of 2-Benzyl-6-nitroisoindolin-1-one
This protocol details the synthesis of a representative N-substituted 6-nitroisoindolin-1-one.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq).
-
To this stirred solution, add benzylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-benzyl-6-nitroisoindolin-1-one.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | C₉H₈BrNO₄ | 274.07 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 1.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 |
| 2-Benzyl-6-nitroisoindolin-1-one | C₁₅H₁₂N₂O₃ | 268.27 | - |
II. Synthesis of 7-Nitrophthalazin-1(2H)-one: A Core for Medicinal Chemistry
Phthalazinones are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. The reaction of this compound with hydrazine provides a straightforward route to 7-nitrophthalazin-1(2H)-one.
Mechanistic Rationale
The reaction with hydrazine follows a similar mechanistic pathway to that with primary amines. Hydrazine, being a potent dinucleophile, initially displaces the bromide via an SN2 reaction to form a hydrazinylmethyl intermediate. The terminal nitrogen of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the ester carbonyl. Subsequent elimination of methanol drives the reaction towards the formation of the stable six-membered phthalazinone ring. The use of hydrazine hydrate is common in these types of cyclizations.[2]
Caption: General workflow for the synthesis of 7-nitrophthalazin-1(2H)-one.
Experimental Protocol: Synthesis of 7-Nitrophthalazin-1(2H)-one
This protocol outlines the synthesis of the parent 7-nitrophthalazin-1(2H)-one.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol
-
Ice-cold water
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (2.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-nitrophthalazin-1(2H)-one.
-
The product can be further purified by recrystallization from ethanol if necessary.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| This compound | C₉H₈BrNO₄ | 274.07 | 1.0 |
| Hydrazine hydrate | H₆N₂O | 50.06 | 2.0 |
| 7-Nitrophthalazin-1(2H)-one | C₈H₅N₃O₃ | 191.14 | - |
III. Future Directions and Broader Applications
The synthetic utility of this compound extends beyond the synthesis of isoindolinones and phthalazinones. Its reactive handles allow for potential exploration in the synthesis of other heterocyclic systems. For instance, reaction with amidines or guanidines could potentially lead to the formation of nitro-substituted quinazolinone derivatives.
Furthermore, the nitro group present in the synthesized heterocycles serves as a valuable functional group for further chemical transformations. It can be readily reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions, or used in amide coupling and other functionalization reactions. This opens up a vast chemical space for the generation of diverse libraries of compounds for drug discovery and materials science applications.
Conclusion
This compound is a powerful and versatile starting material for the efficient synthesis of 6-nitroisoindolin-1-ones and 7-nitrophthalazin-1(2H)-one. The protocols provided in this guide are robust and can be adapted for the synthesis of a wide range of derivatives by simply varying the amine or hydrazine nucleophile. The straightforward nature of these reactions, coupled with the potential for further functionalization of the nitro group, makes this building block an invaluable tool for synthetic chemists in both academic and industrial research settings.
References
Application Notes and Protocols: A Technical Guide to Nucleophilic Substitution on Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction: Unlocking Synthetic Versatility
Methyl 2-(bromomethyl)-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a potent electrophile in organic synthesis. Its structure is primed for reactivity: the benzylic bromide offers an excellent site for SN2 reactions, while the electron-withdrawing nitro and methyl ester groups activate this position, making it a valuable building block for the synthesis of complex molecules. Derivatives of this compound are instrumental in the development of novel pharmaceutical agents and functional materials.
This technical guide provides an in-depth exploration of the nucleophilic substitution reactions on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these protocols effectively. We will detail field-proven methodologies for the substitution with common nitrogen and sulfur nucleophiles, providing a robust framework for laboratory application.
Pillar 1: The Scientific Rationale - Understanding the 'Why'
A successful experimental design is rooted in a solid understanding of the reaction mechanism and the interplay of various parameters. The substitution at the bromomethyl group of the title compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Mechanism on a Benzylic Substrate
The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] For this compound, the reaction is exceptionally efficient for several reasons:
-
Primary Benzylic Halide: The substrate is a primary halide, which minimizes steric hindrance, allowing easy access for the nucleophile to the electrophilic carbon center. This is a key requirement for an efficient SN2 reaction.[1]
-
Transition State Stabilization: Benzylic halides are inherently more reactive than simple alkyl halides in SN2 reactions because the adjacent aromatic ring stabilizes the transition state. The p-orbitals of the benzene ring overlap with the developing p-orbital on the alpha-carbon in the transition state, delocalizing the electron density and lowering the activation energy of the reaction.[2][3]
-
Electronic Activation: The presence of a strong electron-withdrawing nitro group (—NO₂) para to the bromomethyl group further enhances the electrophilicity of the benzylic carbon. This electronic pull makes the carbon atom more positive and thus more susceptible to attack by a nucleophile.
Key Experimental Parameters
-
Nucleophile Choice: The strength of the nucleophile is critical. Strong nucleophiles such as azide (N₃⁻), thiolates (RS⁻), and primary amines (RNH₂) are excellent choices for this transformation.
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for SN2 reactions. They can solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophile but do not form a strong solvation shell around the nucleophilic anion, leaving it "bare" and highly reactive.[4]
-
Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate without promoting side reactions.
-
Base (for Thiol and Amine Nucleophiles): When using a thiol, a non-nucleophilic base (e.g., potassium carbonate) is required to deprotonate it to the more nucleophilic thiolate. For primary amine nucleophiles, the base acts as an acid scavenger, neutralizing the HBr formed and preventing the protonation of the amine, which would render it non-nucleophilic.[5] Using a slight excess of the amine nucleophile can often serve the same purpose.
Pillar 2: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step procedures for reacting this compound with representative nucleophiles.
General Materials and Equipment
| Item | Specification |
| Glassware | Round-bottom flasks, separatory funnel, condenser |
| Stirring | Magnetic stirrer and stir bars |
| Atmosphere | Nitrogen or Argon gas supply |
| Solvents | Anhydrous grade (DMF, MeCN, Ethyl Acetate) |
| Chromatography | Silica gel (230-400 mesh), TLC plates (silica gel 60 F₂₅₄) |
| Analytical | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |
Protocol 1: Synthesis of Methyl 2-(azidomethyl)-5-nitrobenzoate
This protocol describes the reaction with sodium azide, a robust and highly efficient nucleophile for introducing the versatile azide functional group.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 274.07 | 1.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 1.5 |
| Anhydrous DMF | - | 5 mL | - |
Procedure
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 274 mg).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add sodium azide (1.5 mmol, 97.5 mg) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material will have a different Rf value than the product.
-
Upon completion, pour the reaction mixture into 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford the pure product as a solid.[6][7]
Protocol 2: Synthesis of Methyl 2-((benzylamino)methyl)-5-nitrobenzoate
This protocol details the reaction with a primary amine, benzylamine, to form a secondary amine derivative.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 274.07 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 2.2 | 2.2 |
| Anhydrous Acetonitrile (MeCN) | - | 10 mL | - |
Procedure
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 274 mg) in anhydrous acetonitrile (10 mL).
-
Add benzylamine (2.2 mmol, 0.24 mL) to the solution. A slight excess is used to act as the base.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (Eluent: 4:1 Hexane:Ethyl Acetate). A new, more polar spot corresponding to the product should appear.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and wash the organic layer with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product via column chromatography on silica gel (eluting with Hexane:Ethyl Acetate) to isolate the desired secondary amine.
Protocol 3: Synthesis of Methyl 5-nitro-2-((phenylthio)methyl)benzoate
This protocol outlines the synthesis of a thioether derivative using thiophenol as the nucleophile.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 274.07 | 1.0 | 1.0 |
| Thiophenol | 110.18 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 |
| Anhydrous DMF | - | 5 mL | - |
Procedure
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 274 mg) and anhydrous potassium carbonate (1.5 mmol, 207 mg).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add thiophenol (1.1 mmol, 0.11 mL) dropwise to the stirred suspension.
-
Stir the reaction at room temperature for 3-5 hours.
-
Monitor the reaction by TLC (Eluent: 9:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, pour the mixture into 50 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude thioether by column chromatography on silica gel.[8][9]
Pillar 3: Product Characterization & Troubleshooting
Accurate characterization of the final product is essential for validating the success of the synthesis.
Expected Spectroscopic Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the synthesized products. Note that exact values may vary depending on the solvent and spectrometer.
| Product | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Methyl 2-(azidomethyl)-5-nitrobenzoate | ~8.7 (s, 1H, Ar-H), ~8.4 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~4.8 (s, 2H, CH₂-N₃) , ~4.0 (s, 3H, OCH₃). Disappearance of signal at ~5.0 ppm (CH₂-Br). | ~165 (C=O), ~148 (C-NO₂), ~140, ~132, ~130, ~128, ~125 (Ar-C), ~53 (CH₂-N₃) , ~53 (OCH₃). |
| Methyl 2-((benzylamino)methyl)-5-nitrobenzoate | ~8.6 (s, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.3 (m, 5H, Bn-Ar-H), ~4.2 (s, 2H, Ar-CH₂-N) , ~3.9 (s, 3H, OCH₃), ~3.8 (s, 2H, N-CH₂-Ph). | ~166 (C=O), ~148 (C-NO₂), ~141, ~139, ~132, ~129-127 (Ar-C), ~53 (N-CH₂-Ph) , ~53 (OCH₃), ~51 (Ar-CH₂-N) . |
| Methyl 5-nitro-2-((phenylthio)methyl)benzoate | ~8.7 (s, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4-7.2 (m, 5H, S-Ph), ~4.6 (s, 2H, CH₂-S) , ~3.9 (s, 3H, OCH₃). | ~165 (C=O), ~148 (C-NO₂), ~142, ~135, ~132, ~130-127 (Ar-C), ~38 (CH₂-S) , ~53 (OCH₃). |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or does not proceed to completion. | 1. Inactive reagents (e.g., wet solvent).2. Insufficient temperature. | 1. Use anhydrous solvents and fresh reagents.2. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Multiple products observed on TLC. | 1. (For amines) Over-alkylation of the product.2. Side reactions due to high temperature. | 1. Use a larger excess of the primary amine to favor mono-alkylation.[5]2. Maintain the recommended reaction temperature. |
| Low isolated yield after work-up. | 1. Product is partially soluble in the aqueous phase.2. Incomplete extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the organic product.2. Increase the number of extractions. |
| Difficulty purifying the product by column chromatography. | Product co-elutes with impurities or starting material. | 1. Adjust the polarity of the eluent system.2. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Methyl 2-(bromomethyl)-5-nitrobenzoate in the Proposed Synthesis of Novel SARS-CoV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel SARS-CoV Inhibitors and the Role of Versatile Building Blocks
The global health landscape has been profoundly reshaped by coronaviruses, particularly with the emergence of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and its successor, SARS-CoV-2. This has catalyzed an urgent and unprecedented effort within the scientific community to discover and develop effective antiviral therapeutics.[1] A key strategy in this endeavor is the inhibition of viral enzymes that are essential for the replication and propagation of the virus. The SARS-CoV main protease (Mpro), a cysteine protease, is a primary target due to its critical role in processing viral polyproteins and its high conservation across coronaviruses.[2]
This application note details a proposed synthetic pathway and protocols for the utilization of Methyl 2-(bromomethyl)-5-nitrobenzoate as a key building block in the generation of novel isoindolinone-based inhibitors targeting the SARS-CoV main protease. The isoindolinone scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been explored for a range of biological activities, including antiviral applications.[3][4] While a direct synthesis of a confirmed SARS-CoV inhibitor from this specific starting material is yet to be published, the following protocols are based on established chemical principles and the known reactivity of this class of compounds, offering a scientifically rigorous starting point for further research and development.
The Strategic Rationale: Why this compound?
This compound is an attractive starting material for the synthesis of a diverse library of compounds for antiviral screening due to its distinct chemical features:
-
Bifunctional Reactivity: The molecule possesses two key reactive sites: a highly reactive benzylic bromide and a methyl ester. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, particularly with amines, which is the cornerstone of the proposed synthesis.
-
Electron-Withdrawing Nitro Group: The nitro group activates the benzene ring and can be a crucial pharmacophore for interaction with the target protein. Furthermore, it offers a synthetic handle for further chemical modifications, such as reduction to an amine group, allowing for the exploration of a wider chemical space.
-
Scaffold for Isoindolinone Synthesis: The ortho positioning of the bromomethyl and methyl ester groups is ideal for a one-pot nucleophilic substitution and subsequent intramolecular cyclization to form the isoindolinone core.
Proposed Synthetic Pathway: From Building Block to Potential Inhibitor
The proposed synthetic strategy involves a nucleophilic substitution reaction between this compound and a primary aromatic amine, followed by an in-situ intramolecular cyclization to yield an N-aryl-6-nitroisoindolin-1-one. This approach is efficient and allows for the rapid generation of a library of derivatives by varying the primary amine.
Caption: Proposed synthetic workflow for N-aryl-6-nitroisoindolin-1-one.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Aryl-6-nitroisoindolin-1-one
This protocol describes a general procedure for the synthesis of N-substituted 6-nitroisoindolin-1-ones via the reaction of this compound with a primary amine. The reaction proceeds through an initial nucleophilic attack of the amine on the benzylic bromide, followed by an intramolecular cyclization to form the isoindolinone ring.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per mmol of the starting material).
-
Add the substituted aniline (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-6-nitroisoindolin-1-one.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the hydrolysis of the starting material and intermediates.
-
Potassium Carbonate: This mild base is used to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.
-
DMF as Solvent: A polar apathetic solvent like DMF is ideal for this type of nucleophilic substitution reaction as it can solvate the ions formed during the reaction without participating in the reaction itself.
-
Elevated Temperature: Heating the reaction mixture provides the necessary activation energy for both the nucleophilic substitution and the subsequent intramolecular cyclization.
Protocol 2: Reduction of the Nitro Group
The nitro group of the synthesized N-aryl-6-nitroisoindolin-1-one can be reduced to a primary amine, which can serve as a handle for further derivatization or may be important for binding to the target enzyme.
Materials:
-
N-Aryl-6-nitroisoindolin-1-one
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend the N-aryl-6-nitroisoindolin-1-one (1.0 eq) in ethanol.
-
Add Tin(II) Chloride Dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-aryl-6-aminoisoindolin-1-one, which can be purified by column chromatography.
Mechanism of Action: Targeting the SARS-CoV Main Protease
The SARS-CoV main protease (Mpro) is a cysteine protease, meaning it utilizes a cysteine residue in its active site for catalysis.[5] The catalytic dyad consists of Cysteine-145 and Histidine-41. The proposed N-aryl-isoindolinone inhibitors are designed to bind to the active site of Mpro, thereby preventing it from processing the viral polyproteins necessary for viral replication.
The inhibition can be either reversible or irreversible.[5] Irreversible inhibitors typically form a covalent bond with the catalytic cysteine residue.[5] While the synthesized isoindolinones are not designed as covalent inhibitors, their binding affinity can be optimized through structure-activity relationship (SAR) studies.
Caption: Inhibition of SARS-CoV Main Protease by an isoindolinone derivative.
Quantitative Data: Representative Inhibitory Activities
While specific inhibitory data for compounds synthesized directly from this compound against SARS-CoV are not yet available, the following table presents representative IC₅₀ values for various indole and isoquinoline derivatives against the SARS-CoV-2 main protease (Mpro), demonstrating the potential of these heterocyclic scaffolds.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Diindolylmethane Derivative | SARS-CoV-2 Mpro | 9.87 | [6] |
| N-benzyl indole derivative | SARS-CoV-2 nsp13 | ~10-30 | [7] |
| Isoquinoline Alkaloid (Coptisine) | SARS-CoV-2 Mpro | (Best binding energy) | [8] |
| Thiazo-isoindolinedione Hybrid | SARS-CoV-2 Mpro | (Proposed via docking) | [3] |
Conclusion and Future Directions
This compound represents a versatile and readily accessible building block for the synthesis of novel isoindolinone-based compounds. The protocols outlined in this application note provide a robust starting point for the generation of a library of potential SARS-CoV inhibitors. The proposed synthetic route is efficient and amenable to diversification.
Future work should focus on the synthesis and biological evaluation of a focused library of N-aryl-6-nitroisoindolin-1-ones and their amino-derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the inhibitory potency against the SARS-CoV main protease. Further investigations into the mechanism of inhibition, including kinetic studies and co-crystallization with the Mpro enzyme, will provide valuable insights for the rational design of next-generation inhibitors. The exploration of this chemical space holds promise for the discovery of novel and effective antiviral agents to combat current and future coronavirus threats.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 6. Investigating the Inhibition of Diindolylmethane Derivatives on SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of selected isoquinoline alkaloids against main protease (Mpro) of SARS-CoV-2, in silico study - PMC [pmc.ncbi.nlm.nih.gov]
"protecting group strategies for reactions involving Methyl 2-(bromomethyl)-5-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(bromomethyl)-5-nitrobenzoate is a trifunctional synthetic building block offering significant potential in the construction of complex molecules, particularly in pharmaceutical development where it serves as a key intermediate.[1][2] Its utility is derived from the distinct reactivity of its three core functional groups: a highly reactive benzylic bromide, a hydrolyzable methyl ester, and a reducible aromatic nitro group. This multiplicity, however, presents a considerable challenge in chemoselectivity. A reaction targeting one site can inadvertently trigger undesired transformations at another.
This guide provides a strategic framework for navigating these challenges. It moves beyond simple protocols to explain the causal logic behind protecting group selection and the application of chemoselective reaction conditions. We will dissect the molecule's reactivity, present detailed, field-proven protocols for strategic transformations, and offer a decision-making matrix to guide your synthetic planning.
Reactivity Profile and Chemoselectivity Challenges
To effectively use this compound, one must first appreciate the unique reactivity profile of each functional group.
-
Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule. As a primary benzylic halide, it is an excellent electrophile for Sₙ2 reactions with a wide array of soft and hard nucleophiles (e.g., amines, azides, cyanides, thiols, carbanions).[3][4][5][6] The high reactivity is a double-edged sword, as many reagents intended for the other functional groups are themselves nucleophilic.
-
Methyl Ester (-COOCH₃): This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, or converted to an amide.[7][8][9] Strong reducing agents like lithium aluminum hydride will reduce it to an alcohol.
-
Aromatic Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Its primary reactivity in synthetic strategies is its susceptibility to reduction, which provides a pathway to the corresponding aniline derivative. A variety of reducing agents can accomplish this, but their compatibility with the ester and bromide is a critical consideration.
The central challenge is that the conditions required to modify one group are often harsh enough to affect another. For example, basic hydrolysis of the ester will likely result in a competitive Sₙ2 reaction at the benzylic bromide. Similarly, a powerful reducing agent for the nitro group could also reduce the ester.
Inherent reactivity conflicts in this compound.
Strategic Scenarios and Experimental Protocols
Effective synthesis requires a strategy based on the intended target of modification. We present three common scenarios with detailed, validated protocols.
Scenario A: Selective Reaction at the Benzylic Bromide (Protection-Free)
The most common use of this substrate is to employ the benzylic bromide as an electrophile. In many cases, if the nucleophile is soft and the reaction conditions are mild, protection of the other groups is unnecessary.
Guiding Principle: The Sₙ2 reaction at the primary benzylic bromide is kinetically fast.[6] By using a soft, non-basic nucleophile at or below room temperature, the reaction can proceed to completion before any significant competing reaction occurs at the less reactive ester carbonyl.
Protocol 1: Chemoselective Azide Displacement
This protocol demonstrates a typical protection-free Sₙ2 reaction, a key step often seen in the synthesis of compounds like Lenalidomide.[10]
-
Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by pouring the mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting methyl 2-(azidomethyl)-5-nitrobenzoate via column chromatography on silica gel.
Scenario B: Selective Reduction of the Nitro Group
When the goal is to form an aniline derivative, the primary challenge is to reduce the nitro group without affecting the ester or causing hydrodebromination of the benzylic bromide.
Guiding Principle: Choose a reducing agent known for its high chemoselectivity for aromatic nitro groups in the presence of other reducible functionalities. While catalytic hydrogenation (H₂/Pd) is common, it carries a high risk of cleaving the C-Br bond. Tin(II) chloride (SnCl₂) in an alcoholic solvent is a classic and highly effective alternative.[11] More modern methods using reagents like sodium borohydride with an iron(II) chloride catalyst have also proven effective and selective.[12][13]
Protocol 2: Chemoselective Nitro Reduction with Tin(II) Chloride
-
Setup: To a solution of this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc), add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).[11]
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice water.
-
Neutralization: Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This will precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting Methyl 2-amino-5-(bromomethyl)benzoate by column chromatography.
Scenario C: Reaction at the Methyl Ester
Targeting the methyl ester for hydrolysis or amidation is the most challenging scenario, as the required basic or acidic conditions will readily trigger side reactions at the highly electrophilic benzylic bromide.[14]
Guiding Principle: This scenario mandates a "protect-manipulate-deprotect" strategy. The benzylic bromide is too reactive to coexist with the reagents needed for ester modification. A common strategy is to first convert the bromide to a more stable group (like an acetate ester), perform the desired reaction on the methyl ester, and then regenerate the bromide if needed.
Workflow for reactions targeting the methyl ester.
Protocol 3: Ester Hydrolysis via Benzylic Acetate Protection
-
Protection Step:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add potassium acetate (KOAc, 1.5 eq).
-
Heat the mixture to 60 °C and stir for 2-3 hours until TLC shows complete conversion to the acetate intermediate.
-
Cool, dilute with water, and extract with ethyl acetate to isolate the intermediate, Methyl 2-(acetoxymethyl)-5-nitrobenzoate.
-
-
Manipulation Step (Hydrolysis):
-
Dissolve the acetate intermediate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq).
-
Stir at room temperature, monitoring by TLC until the methyl ester is fully hydrolyzed.
-
Acidify the mixture with dilute HCl (e.g., 1M) to protonate the resulting carboxylate.
-
Extract with ethyl acetate to isolate the carboxylic acid product, 2-(acetoxymethyl)-5-nitrobenzoic acid.
-
-
Deprotection/Regeneration Step (Optional):
-
If the benzylic bromide functionality is required in the final product, the acetate and the benzylic alcohol (from acetate hydrolysis) can be converted back.
-
Dissolve the carboxylic acid from the previous step in acetic acid.
-
Add a solution of HBr in acetic acid (e.g., 33 wt. %).
-
Stir at room temperature or with gentle heating to convert both the acetate and the resulting benzylic alcohol back to the bromide.
-
Isolate the final product, 2-(bromomethyl)-5-nitrobenzoic acid, by precipitation or extraction.
-
Reagent Compatibility Summary
The following table provides a quick reference for the compatibility of each functional group with common reagents, aiding in the strategic planning of synthetic routes.
| Reagent Class | Benzylic Bromide (-CH₂Br) | Methyl Ester (-COOCH₃) | Nitro Group (-NO₂) | Strategic Note |
| Weak Nucleophiles (e.g., RSH, N₃⁻) | Reactive | Stable | Stable | Ideal for selective Sₙ2 reactions. |
| Strong Bases (e.g., NaOH, LiOH) | Reactive | Reactive | Stable | Unselective; protection is required. |
| Strong Acids (e.g., HBr, H₂SO₄) | Stable | Reactive | Stable | Can be used for ester hydrolysis if C-Br bond stability is not a concern.[14] |
| Hydride Reductants (e.g., LiAlH₄) | Reactive | Reactive | Reactive | Unselective; will reduce all three groups. |
| Selective Nitro Reductants (e.g., SnCl₂, Fe/HCl) | Stable | Stable | Reactive | Preferred method for selective nitro reduction.[11] |
| Catalytic Hydrogenation (H₂/Pd) | Reactive | Stable | Reactive | High risk of hydrodebromination. |
References
- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 2. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting_group [chemeurope.com]
- 10. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate and its Derivatives: A Comprehensive Guide for Drug Discovery and Development
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate and its subsequent derivatization, tailored for researchers, scientists, and professionals in the field of drug development. This key intermediate serves as a versatile scaffold for the construction of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and explores the applications of the resulting derivatives.
Strategic Importance in Medicinal Chemistry
This compound is a highly valuable building block in organic synthesis, primarily due to its trifunctional nature. The molecule possesses three key reactive sites: an ester group, a benzylic bromide, and a nitro-substituted aromatic ring. The ester can be hydrolyzed or aminated, the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, and the nitro group can be reduced to an amine, which opens up a plethora of further chemical transformations. This multi-faceted reactivity allows for the construction of complex molecular architectures, particularly fused heterocyclic systems that are prevalent in many biologically active compounds.
Synthetic Pathway to this compound
The synthesis of the target compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the formation of the methyl 2-methyl-5-nitrobenzoate precursor, followed by a regioselective benzylic bromination.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Overall synthetic workflow for this compound.
Synthesis of the Precursor: Methyl 2-methyl-5-nitrobenzoate
The synthesis of the key precursor, methyl 2-methyl-5-nitrobenzoate, can be achieved via two primary routes, both of which are detailed below. The choice of route may depend on the availability of starting materials and desired scale.
Route A: Esterification followed by Nitration
This route begins with the esterification of 2-methylbenzoic acid, followed by the regioselective nitration of the resulting ester.
Protocol 1: Fischer Esterification of 2-Methylbenzoic Acid
The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.[1]
-
Materials: 2-Methylbenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzoic acid in an excess of anhydrous methanol (10-20 equivalents).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methylbenzoate. The product can be purified by distillation if necessary.
-
Protocol 2: Nitration of Methyl 2-methylbenzoate
The nitration of the aromatic ring is a critical step that introduces the nitro group. The directing effects of the methyl group (ortho, para-directing) and the ester group (meta-directing) on the aromatic ring lead to the preferential formation of the 5-nitro isomer.
-
Materials: Methyl 2-methylbenzoate, Nitric acid (concentrated), Sulfuric acid (concentrated).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add methyl 2-methylbenzoate to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of methyl 2-methylbenzoate, ensuring the temperature does not exceed 15 °C.[2]
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, methyl 2-methyl-5-nitrobenzoate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Route B: Nitration followed by Esterification
This alternative route involves the nitration of 2-methylbenzoic acid followed by esterification of the resulting 2-methyl-5-nitrobenzoic acid.
Protocol 3: Nitration of 2-Methylbenzoic Acid
-
Materials: 2-Methylbenzoic acid, Nitric acid (fuming), Acetic anhydride.
-
Procedure:
-
Cool a solution of 2-methylbenzoic acid in acetic anhydride to 0-5 °C.
-
Slowly add fuming nitric acid dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto ice and collect the precipitated 2-methyl-5-nitrobenzoic acid by filtration.
-
Protocol 4: Esterification of 2-Methyl-5-nitrobenzoic Acid
-
Materials: 2-Methyl-5-nitrobenzoic acid, Methanol, Thionyl chloride or Sulfuric acid.
-
Procedure:
-
Suspend 2-methyl-5-nitrobenzoic acid in methanol.
-
Cool the mixture to 0 °C and slowly add thionyl chloride or a catalytic amount of sulfuric acid.
-
Allow the reaction to stir at room temperature overnight or reflux for a few hours.
-
Work-up the reaction as described in Protocol 1 to obtain methyl 2-methyl-5-nitrobenzoate.
-
| Reaction Step | Starting Material | Reagents | Product | Typical Yield |
| Esterification | 2-Methylbenzoic acid | Methanol, H₂SO₄ | Methyl 2-methylbenzoate | >90% |
| Nitration | Methyl 2-methylbenzoate | HNO₃, H₂SO₄ | Methyl 2-methyl-5-nitrobenzoate | 80-90% |
| Bromination | Methyl 2-methyl-5-nitrobenzoate | NBS, AIBN | This compound | 70-85% |
Benzylic Bromination
The final step in the synthesis of the target compound is the selective bromination of the benzylic methyl group. This is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3] The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
dot graph "Benzylic_Bromination_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: Simplified mechanism of free-radical benzylic bromination.
Protocol 5: Benzylic Bromination of Methyl 2-methyl-5-nitrobenzoate
-
Materials: Methyl 2-methyl-5-nitrobenzoate, N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN), Carbon tetrachloride (or a safer alternative like acetonitrile or ethyl acetate).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-5-nitrobenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents).
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light to initiate the reaction.
-
Continue refluxing for 4-8 hours, monitoring the reaction by TLC. The disappearance of the starting material and the formation of a less polar product should be observed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Synthesis of Derivatives
The presence of the highly reactive bromomethyl group makes this compound an excellent starting material for a variety of nucleophilic substitution reactions, leading to a wide range of derivatives.
Synthesis of Isoindolinone Derivatives
Isoindolinones are a class of heterocyclic compounds that are present in numerous biologically active molecules. They can be readily synthesized from this compound by reaction with primary amines.
dot graph "Isoindolinone_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: General scheme for the synthesis of isoindolinone derivatives.
Protocol 6: General Procedure for the Synthesis of N-Substituted 6-Nitroisoindolin-1-ones
-
Materials: this compound, Primary amine (e.g., benzylamine, aniline), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) and the base (1.2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Synthesis of Phthalazinone Derivatives
Phthalazinones are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be synthesized from this compound by reaction with hydrazine derivatives.[4][5]
dot graph "Phthalazinone_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: General scheme for the synthesis of phthalazinone derivatives.
Protocol 7: General Procedure for the Synthesis of 2-Substituted 7-Nitrophthalazin-1(2H)-ones
-
Materials: this compound, Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine), and a suitable solvent (e.g., ethanol or acetic acid).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the hydrazine derivative (1.1-1.5 equivalents).
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a wide range of heterocyclic derivatives of interest to the pharmaceutical and agrochemical industries. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers to access this key building block and explore its potential in the development of novel bioactive molecules. The strategic application of fundamental organic reactions, such as esterification, nitration, and benzylic bromination, allows for the efficient and regioselective construction of the target compound. Subsequent nucleophilic substitution reactions open the door to a diverse chemical space of isoindolinones, phthalazinones, and other heterocyclic systems, making this a truly enabling scaffold in modern drug discovery.
References
An Application Guide for the Scalable Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate
Abstract: This technical guide provides a comprehensive, field-proven protocol for the multi-gram scale-up synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate, a key intermediate in pharmaceutical development. The document details a robust two-step synthetic strategy, starting from the commercially available 2-Methyl-5-nitrobenzoic acid. We elucidate the mechanistic rationale behind each step, from Fischer esterification to free-radical bromination, to empower researchers with a deep understanding of the process. This guide includes detailed, step-by-step protocols, safety considerations, characterization data, and visual workflows designed for successful replication and adaptation in a research or process development setting.
Introduction and Synthetic Strategy
This compound is a valuable bifunctional building block in organic synthesis. The presence of an electrophilic benzyl bromide moiety and an electron-deficient aromatic ring, activated by the nitro group and methyl ester, makes it a versatile precursor for the construction of complex heterocyclic systems. Notably, related isomers serve as crucial intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), such as Lenalidomide.[1][2] The reliable and scalable production of this specific isomer is therefore of significant interest to the drug development community.
This guide outlines a logical and efficient two-step synthesis designed for scalability, commencing with 2-Methyl-5-nitrobenzoic acid.
The chosen synthetic pathway involves:
-
Esterification: A classic Fischer-Speier esterification of the starting carboxylic acid to yield the stable intermediate, Methyl 2-methyl-5-nitrobenzoate.
-
Bromination: A selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) to furnish the final product.
This approach is predicated on the use of readily available reagents and standard laboratory equipment, ensuring high reproducibility and yield.
Caption: High-level overview of the two-step synthetic strategy.
Experimental Protocols
PART A: Step 1 - Synthesis of Methyl 2-methyl-5-nitrobenzoate (Esterification)
Causality and Mechanistic Insight: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction. Concentrated sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol, and it acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. Using methanol as the solvent ensures a large excess, further pushing the reaction to completion.
Materials and Equipment:
-
2-Methyl-5-nitrobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (sized for scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-Methyl-5-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of starting material). Begin stirring to create a slurry.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid dropwise (approx. 0.1-0.2 eq). An exotherm will be observed.
-
Reaction: Once the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (approx. 10x the volume of methanol used).
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-methyl-5-nitrobenzoate, which can often be used in the next step without further purification.
PART B: Step 2 - Synthesis of this compound (Bromination)
Causality and Mechanistic Insight: This reaction is a selective free-radical halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine (Br₂) in solution, minimizing side reactions like aromatic bromination. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical, which subsequently reacts with bromine to yield the desired product in a chain reaction mechanism.[3] A non-polar solvent like carbon tetrachloride or acetonitrile is typically used.[1][3]
Materials and Equipment:
-
Methyl 2-methyl-5-nitrobenzoate (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (ACN) or Carbon Tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., a 100W lamp, optional but can accelerate initiation)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-methyl-5-nitrobenzoate (1.0 eq) in acetonitrile (5 mL per gram of starting material).[1]
-
Reagent Addition: To the solution, add N-Bromosuccinimide (NBS, approx. 1.1-1.2 eq) and AIBN (approx. 0.1 eq).[1][3]
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile). The reaction can be irradiated with a lamp to facilitate radical initiation.
-
Monitoring: The reaction progress can be monitored by observing the consumption of the starting material (TLC/HPLC) and by noting that the dense NBS sinks, while its byproduct, succinimide, floats. The reaction is typically complete within 12-15 hours.[1]
-
Work-up - Filtration: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Work-up - Concentration: Filter the mixture through a Buchner funnel to remove the succinimide, washing the solid with a small amount of cold acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as isopropyl alcohol or a mixture of hexane and ethyl acetate, to yield the final product as a white to pale yellow solid.[1]
Data Summary and Characterization
The following table summarizes the key parameters for the scale-up synthesis. Yields and purity are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Step 1: Esterification | Step 2: Bromination |
| Starting Material | 2-Methyl-5-nitrobenzoic acid | Methyl 2-methyl-5-nitrobenzoate |
| Key Reagents | Methanol, Sulfuric Acid | N-Bromosuccinimide (NBS), AIBN |
| Molar Ratio (to SM) | H₂SO₄: ~0.15 eq; MeOH: Solvent | NBS: ~1.1 eq; AIBN: ~0.1 eq |
| Solvent | Methanol | Acetonitrile |
| Temperature | Reflux (~65°C) | Reflux (~82°C) |
| Typical Reaction Time | 4-6 hours | 12-15 hours |
| Work-up | Liquid-liquid extraction | Filtration followed by concentration |
| Purification | Generally not required | Recrystallization (e.g., from Isopropyl Alcohol) |
| Expected Yield | >95% | 75-85% |
| Expected Purity (Post-Purification) | >98% | >98% |
| Characterization | ¹H NMR, ¹³C NMR, IR | ¹H NMR, ¹³C NMR, IR, Melting Point, MS |
Detailed Workflow Visualization
References
Application Note: One-Pot Synthesis of N-Substituted 6-Nitroisoindolin-1-ones from Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction
Methyl 2-(bromomethyl)-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic scaffolds. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, allows for sequential and regioselective transformations. This application note details a robust and efficient one-pot protocol for the synthesis of N-substituted 6-nitroisoindolin-1-ones, key intermediates in medicinal chemistry and materials science. The described methodology leverages a tandem alkylation-cyclization sequence, offering a streamlined approach to this valuable heterocyclic system.
The isoindolinone core is a privileged scaffold found in numerous biologically active compounds. The introduction of a nitro group at the 6-position provides a synthetic handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functionalities. This makes 6-nitroisoindolin-1-ones valuable precursors for the synthesis of compound libraries for drug discovery.
Scientific Rationale and Mechanistic Overview
The one-pot synthesis of N-substituted 6-nitroisoindolin-1-ones from this compound and a primary amine proceeds through a two-step sequence within a single reaction vessel.
-
Nucleophilic Substitution (SN2 Alkylation): The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of this compound. This classic SN2 reaction forms a secondary amine intermediate. The presence of the electron-withdrawing nitro group can influence the reactivity of the benzylic bromide.
-
Intramolecular Cyclization (Amidation): The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This results in the formation of a five-membered lactam ring and the elimination of methanol, yielding the desired N-substituted 6-nitroisoindolin-1-one. This cyclization is often promoted by heating or the presence of a base.
This tandem approach is highly efficient as it avoids the isolation and purification of the intermediate secondary amine, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Column Chromatography of Methyl 2-(bromomethyl)-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of Methyl 2-(bromomethyl)-5-nitrobenzoate by column chromatography. It is structured in a question-and-answer format to directly address common challenges and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound using column chromatography?
A1: this compound is a moderately polar compound. A good starting point for separation on silica gel is a solvent system of ethyl acetate (EtOAc) in hexanes.
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is the most common choice.
-
Mobile Phase (Eluent): Begin with a low polarity mixture and gradually increase it. A typical starting gradient would be 10-30% ethyl acetate in hexanes.[1] The optimal solvent system should provide a target Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate for the best separation.[2]
-
TLC Analysis: Before performing a column, always optimize the solvent system using Thin Layer Chromatography (TLC). This will save significant time and resources.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rf Range (Illustrative) | Notes |
| 10% EtOAc/Hexanes | Low | 0.1 - 0.2 | Good for separating very nonpolar impurities. |
| 20% EtOAc/Hexanes | Medium-Low | 0.2 - 0.4 | Often a good starting point for the target compound. |
| 30% EtOAc/Hexanes | Medium | 0.4 - 0.6 | Use if the compound is not moving sufficiently in 20% EtOAc. |
| 5% Ether/Hexanes | Low | Similar to 10% EtOAc/Hexanes | Diethyl ether can sometimes offer different selectivity.[1] |
Q2: My compound appears as a streak rather than a compact spot on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate is a common issue that can arise from several factors:
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Overloading: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Compound Instability: The benzylic bromide functional group in your compound can be somewhat unstable on acidic silica gel.[3][4] This can lead to decomposition during chromatography, resulting in a streak.
-
High Polarity: If the compound is highly polar, it may interact too strongly with the silica gel, causing it to streak. While this compound is moderately polar, highly polar impurities in your crude mixture could be the cause.[5]
-
Inappropriate Solvent: The chosen solvent system may not be optimal for your compound, leading to poor solubility and streaking.
Solutions:
-
To check for on-plate decomposition, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot appears off the diagonal, it indicates decomposition.
-
If instability is suspected, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
Q3: Is this compound stable on silica gel?
A3: While many benzyl bromides can be purified on silica gel, they are reactive compounds and can be prone to degradation, especially on acidic surfaces.[4][6] The presence of the electron-withdrawing nitro group can also influence its stability and interaction with the stationary phase. It is always advisable to first check the stability of your compound on a small scale using TLC.[3] If you observe significant decomposition, consider alternative purification methods or using a less acidic stationary phase.
Troubleshooting Guide
Problem 1: Poor Separation of the Desired Product from Impurities
-
Cause: The polarity of the eluent may not be optimal, leading to co-elution of compounds with similar Rf values.
-
Solution:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. For example, you can try substituting ethyl acetate with other solvents like diethyl ether or a mixture of dichloromethane and methanol.[1][7]
-
Use a Gradient Elution: Start with a low polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute your target compound, followed by a further increase to wash off highly polar impurities.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina (neutral, acidic, or basic) or reverse-phase silica (C18) can offer different selectivities.[5]
-
Problem 2: The Compound is Not Eluting from the Column ("Stuck on the Column")
-
Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture.[3]
-
Drastic Polarity Change: If a gradual increase is not effective, you might need to switch to a more polar solvent system, such as 5% methanol in dichloromethane.[1] Always ensure the new solvent is miscible with the one currently in the column.
-
Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)
-
Cause: The eluent is too polar, causing the compound to have a very high Rf value and not interact sufficiently with the stationary phase.
-
Solution:
-
Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your eluent mixture. For instance, if you are using 30% ethyl acetate in hexanes, try switching to 10% or 15%.
-
Choose a Less Polar Solvent: Hexane or pentane are good choices for the non-polar component of the mobile phase.[1]
-
Problem 4: Product Degradation During Chromatography
-
Cause: The benzylic bromide is a reactive functional group that may be sensitive to the acidic nature of standard silica gel.[4]
-
Solution:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine. This is done by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.
-
Use an Alternative Stationary Phase: Neutral alumina is a good alternative for acid-sensitive compounds.[3]
-
Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
-
Experimental Workflow & Visualization
Step-by-Step Protocol for Column Chromatography
-
TLC Optimization:
-
Prepare several TLC chambers with different solvent systems (e.g., 10%, 20%, 30% EtOAc in hexanes).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto the TLC plates and develop them.
-
Visualize the spots under UV light and/or with a suitable stain.
-
Select the solvent system that gives your desired product an Rf value between 0.2 and 0.4.[2]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material to be purified.
-
Pack the column with silica gel using either the "wet" or "dry" loading method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC to determine which fractions contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Bromination of Methyl 2-Methyl-5-Nitrobenzoate
Welcome to the technical support center for the bromination of methyl 2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific electrophilic substitution reaction. The complex interplay of activating and deactivating groups, along with steric factors, makes this reaction susceptible to various side reactions. This resource aims to elucidate these challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of methyl 2-methyl-5-nitrobenzoate?
The primary product depends heavily on the reaction conditions, specifically the choice of brominating agent and the presence or absence of a radical initiator.
-
Benzylic Bromination (Major Pathway with NBS/Radical Initiator): When using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, the major product is methyl 2-(bromomethyl)-5-nitrobenzoate .[1][2][3] This occurs via a free radical substitution on the methyl group, which is a benzylic position and thus stabilized by the aromatic ring.[2][3]
-
Electrophilic Aromatic Bromination (Potential Side Reaction): If the reaction is carried out with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), or under conditions that favor electrophilic attack, bromination will occur on the aromatic ring.[4][5] The position of substitution is determined by the directing effects of the existing substituents.
Q2: What are the directing effects of the substituents on the aromatic ring?
Understanding the directing effects of the methyl, nitro, and methyl ester groups is crucial for predicting the outcome of electrophilic aromatic substitution.[6][7][8]
-
-CH₃ (Methyl group): This is an activating group and an ortho, para-director.[6][9] It donates electron density to the ring, making it more nucleophilic.
-
-NO₂ (Nitro group): This is a strongly deactivating group and a meta-director.[7][10] It withdraws electron density from the ring, making it less reactive towards electrophiles.
-
-COOCH₃ (Methyl ester group): This is a deactivating group and a meta-director.[7]
The interplay of these groups determines the regioselectivity of aromatic bromination. The activating methyl group will have a dominant directing effect over the deactivating groups.[11]
Q3: What are the most likely side products in this reaction?
Several side products can form, arising from both benzylic and aromatic bromination at different positions.
-
Over-bromination: Dibenzylic bromination at the methyl group can occur, especially with an excess of NBS.
-
Aromatic Isomers: If electrophilic aromatic substitution occurs, several isomers are possible due to the competing directing effects. The most likely positions for electrophilic attack are ortho and para to the activating methyl group. However, steric hindrance from the adjacent methyl ester group will disfavor the ortho position.[12] Potential aromatic bromination side products include:
-
Methyl 2-bromo-6-methyl-3-nitrobenzoate
-
Methyl 4-bromo-2-methyl-5-nitrobenzoate
-
Methyl 2-(bromomethyl)-6-nitrobenzoate (from benzylic bromination of an aromatic isomer)[13]
-
Methyl 2-(bromomethyl)-4-nitrobenzoate[13]
-
Methyl 2-bromomethyl-5-nitrobenzoate (if benzylic bromination is the main reaction, this is the main product, but can be an impurity if another isomer is desired)[13]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired benzylic bromide | Incomplete reaction; insufficient radical initiation; decomposition of NBS. | Ensure the use of a fresh, pure radical initiator (e.g., AIBN). Use freshly recrystallized NBS, as it can decompose over time.[14] Monitor the reaction by TLC or GC-MS to ensure completion. |
| Formation of multiple aromatic brominated isomers | Reaction conditions favor electrophilic aromatic substitution; presence of Lewis acid catalysts. | To favor benzylic bromination, use NBS with a radical initiator in a non-polar solvent like carbon tetrachloride and ensure the absence of any Lewis acid contaminants.[2][14] |
| Presence of di-brominated products | Excess of brominating agent. | Use a controlled stoichiometry of the brominating agent (e.g., 1.05-1.1 equivalents of NBS).[15] |
| Reaction does not proceed | Deactivation of the aromatic ring by the nitro and ester groups is too strong for electrophilic substitution; poor quality of reagents. | For electrophilic aromatic bromination, stronger Lewis acids or higher temperatures may be required, but this can also lead to more side products.[5][16] Ensure all reagents are pure and anhydrous. |
| Difficulty in purifying the desired product | Similar polarity of the desired product and side products. | Utilize column chromatography with a carefully selected solvent system. Recrystallization may also be effective if the impurities have significantly different solubilities. |
Experimental Protocols
Protocol 1: Benzylic Bromination using NBS
This protocol is optimized for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-5-nitrobenzoate (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 equivalents) to the flask.[1]
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp to initiate the radical reaction.[14]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[17]
Protocol 2: Analytical Characterization by GC-MS
This method is suitable for identifying and quantifying the main product and potential side products.
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis: Identify the components based on their retention times and mass spectra. The presence of bromine will be indicated by a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.[18]
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways
Caption: Competing benzylic and aromatic bromination pathways.
Diagram 2: Directing Effects on the Aromatic Ring
Caption: Influence of substituents on electrophilic attack.
References
- 1. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 16.5 Trisubstituted Benzenes: Additivity of Effects – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yield for Methyl 2-(bromomethyl)-5-nitrobenzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical synthetic transformation. Here, we address common challenges and provide field-proven insights to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the free-radical bromination of Methyl 2-methyl-5-nitrobenzoate using N-bromosuccinimide (NBS) as the brominating agent. This reaction, a variation of the Wohl-Ziegler reaction, selectively brominates the benzylic methyl group.[1][2][3] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means.[1][2]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or an inadequate amount of radical initiator can lead to a significant amount of unreacted starting material.
-
Side Reactions: The formation of di-brominated byproducts or aromatic bromination can consume your starting material and desired product.
-
Degradation of Product: The product, a benzylic bromide, can be susceptible to hydrolysis or other degradation pathways if exposed to moisture or prolonged high temperatures.
-
Suboptimal Work-up and Purification: Product loss during extraction, washing, and purification steps is a common cause of reduced yield.
Q3: I am observing a significant amount of a di-brominated side product. How can I improve the selectivity for the mono-brominated product?
A3: The formation of the di-brominated species, Methyl 2-(dibromomethyl)-5-nitrobenzoate, is a common issue. To enhance mono-bromination selectivity:
-
Control Stoichiometry: Use a stoichiometric amount of NBS relative to the starting material. An excess of NBS will favor di-bromination. A good starting point is 1.05 to 1.1 equivalents of NBS.
-
Maintain Low Bromine Concentration: The core principle of using NBS is to maintain a low, steady concentration of molecular bromine (Br₂) throughout the reaction.[2][4] This is achieved by the reaction of NBS with the HBr byproduct formed during the propagation step.[2][4]
-
Temperature Control: Higher reaction temperatures can decrease selectivity.[5] Running the reaction at the minimum temperature required for efficient initiation and propagation is advisable.
Q4: What is the role of the radical initiator and how do I determine the optimal amount?
A4: The radical initiator is crucial for starting the radical chain reaction by generating the initial bromine radicals.[2][4] The optimal amount is typically catalytic, ranging from 0.02 to 0.1 equivalents relative to the starting material. Too little initiator may result in a sluggish or incomplete reaction, while an excess does not typically offer significant benefits and can lead to more complex reaction mixtures.
Q5: Which solvent is best for this reaction?
A5: The solvent choice is critical. Non-polar, inert solvents are preferred to prevent side reactions.
-
Carbon tetrachloride (CCl₄): Historically the solvent of choice for Wohl-Ziegler reactions due to its inertness.[2][3] However, its use is now highly restricted due to toxicity and environmental concerns.[2][6]
-
Acetonitrile (CH₃CN): A suitable alternative that can be used effectively.[2]
-
Chlorobenzene or Dichloromethane: These have also been used with success.[7] It is crucial to use anhydrous (dry) solvents, as water can react with NBS and the benzylic bromide product.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to No Conversion of Starting Material | 1. Inactive radical initiator. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Poor quality NBS. | 1. Use a fresh batch of radical initiator (AIBN or BPO). 2. Ensure the reaction temperature is sufficient for the initiator's decomposition (typically reflux for CCl₄ with AIBN).[1] 3. Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. 4. Use freshly opened or recrystallized NBS. Impurities in NBS can inhibit the reaction.[1] |
| Formation of Multiple Products (low purity) | 1. Over-bromination (di- and tri-brominated products). 2. Aromatic ring bromination. 3. Presence of impurities in the starting material. | 1. Carefully control the stoichiometry of NBS (use ~1.05 eq.). Add NBS portion-wise to maintain a low concentration. 2. Avoid polar solvents and high temperatures which can favor electrophilic aromatic substitution.[9] Ensure the reaction is shielded from UV light if a chemical initiator is used. 3. Purify the starting material (Methyl 2-methyl-5-nitrobenzoate) before use. |
| Product Decomposition During Work-up | 1. Hydrolysis of the benzylic bromide. 2. Reaction with basic solutions. | 1. Conduct the aqueous work-up quickly and with cold water or brine. 2. Avoid strong bases during the work-up. A wash with a mild base like sodium bicarbonate solution can be used to neutralize any acidic byproducts, but prolonged contact should be avoided. |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and starting material. 2. Presence of succinimide byproduct. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from the starting material. 2. The succinimide byproduct is a solid and can be removed by filtration after cooling the reaction mixture. |
Experimental Protocols
Part 1: Synthesis of Starting Material: Methyl 2-methyl-5-nitrobenzoate
This two-step process starts with the esterification of 3-methylbenzoic acid followed by nitration.
Step A: Fischer Esterification of 3-Methylbenzoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzoic acid, methanol (excess, ~10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (~5 mol%).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-methylbenzoate. Purify further by distillation if necessary.
Step B: Nitration of Methyl 3-methylbenzoate
-
Setup: In a flask cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid.
-
Substrate Addition: Slowly add methyl 3-methylbenzoate to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling.
-
Reaction: Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate, maintaining the reaction temperature between 5-15 °C.[10]
-
Quenching: After the addition is complete, stir for an additional 30 minutes and then slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product, Methyl 2-methyl-5-nitrobenzoate, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain a purified product.
Part 2: Benzylic Bromination to this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified Methyl 2-methyl-5-nitrobenzoate (1.0 eq.) in an anhydrous non-polar solvent (e.g., acetonitrile or carbon tetrachloride).
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of a radical initiator (AIBN or BPO, ~0.05 eq.).
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by the decomposition of the initiator at this temperature. For photochemical initiation, a UV lamp can be used at a lower temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid NBS (denser than CCl₄) is replaced by the floating succinimide.[3]
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. Filter off the solid succinimide byproduct and wash the solid with a small amount of the cold solvent.
-
Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or succinimide. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography.
Visualizing the Workflow
Synthesis of Starting Material
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"degradation of Methyl 2-(bromomethyl)-5-nitrobenzoate in solution"
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments.
Introduction to the Stability of this compound
This compound is a valuable reagent in organic synthesis, notably as a key intermediate in the preparation of pharmaceuticals like Lenalidomide.[1][2] Its utility stems from two primary reactive sites: the benzylic bromide, which is highly susceptible to nucleophilic substitution, and the methyl ester, which can undergo hydrolysis. Understanding the interplay of these functional groups and their sensitivity to experimental conditions is paramount to achieving desired reaction outcomes and avoiding the formation of impurities.
This guide is structured to address common issues related to the degradation of this compound in solution, providing both diagnostic advice and preventative measures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and reactivity of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and strong light. The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Store in the dark (amber vial) | While specific photostability data is limited, benzylic bromides can be light-sensitive. |
| Container | Tightly sealed | Prevents ingress of moisture. |
Q2: In which solvents is this compound most stable?
A2: The compound is soluble in many organic solvents but insoluble in water.[1] For reactions, aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often used, particularly for nucleophilic substitution reactions.[1][3] However, for long-term storage in solution, it is advisable to use anhydrous aprotic solvents and to prepare solutions fresh before use. Protic solvents, especially alcohols, can lead to solvolysis, where the solvent itself acts as a nucleophile.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are:
-
Nucleophilic Substitution at the Bromomethyl Group: The benzylic bromide is an excellent leaving group, making the methylene carbon highly electrophilic. It will readily react with nucleophiles, including water, alcohols, and amines.[1]
-
Hydrolysis of the Methyl Ester: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4][5]
The following diagram illustrates these two primary degradation routes.
Caption: Primary degradation pathways of this compound.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common experimental issues.
Issue 1: Low or No Yield of the Desired Product in a Nucleophilic Substitution Reaction.
Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS) shows a significant amount of starting material remaining and/or the appearance of unexpected byproducts.
Potential Causes & Solutions:
-
Cause A: Degradation of Starting Material via Hydrolysis. The presence of water in the reaction mixture can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, or the ester to a carboxylic acid. Both of these side products may be unreactive under the desired reaction conditions.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use freshly dried solvents. Anhydrous conditions are critical for many reactions involving this substrate.
-
Check Reagent Water Content: Ensure that all reagents, including the nucleophile and any bases used, are anhydrous.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
-
Cause B: Insufficient Nucleophilicity or Base Strength. The chosen nucleophile may not be strong enough to displace the bromide, or the base used may not be sufficient to deprotonate the nucleophile effectively.
-
Troubleshooting Steps:
-
Evaluate Nucleophile: Consider using a stronger nucleophile or a different salt form.
-
Optimize Base: If a base is used to generate the nucleophile in situ, ensure it is strong enough and used in the correct stoichiometric amount. Anhydrous potassium carbonate is a common choice in these reactions.[1]
-
-
Issue 2: Formation of an Unexpected Polar Byproduct.
Symptom: A new, more polar spot appears on the TLC plate, or a new peak with a shorter retention time is observed in reverse-phase HPLC analysis. This byproduct may become the major component over time.
Potential Cause & Solution:
-
Cause: Hydrolysis of the Methyl Ester. The formation of 2-(bromomethyl)-5-nitrobenzoic acid is a likely culprit. This carboxylic acid is significantly more polar than the starting ester.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected polar byproducts.
-
Protocol for Analysis:
-
Sample and Analyze: Withdraw a small aliquot from the reaction mixture.
-
LC-MS Analysis: Analyze the aliquot by LC-MS. The mass of the carboxylic acid byproduct (2-(bromomethyl)-5-nitrobenzoic acid) will be 14 atomic mass units less than the starting material.
-
Confirmation: If the mass corresponds to the hydrolyzed product, take immediate steps to ensure anhydrous conditions in future experiments.
-
-
Issue 3: Reaction Solution Turns Yellow or Brown.
Symptom: The reaction mixture darkens over time, which may or may not be accompanied by a decrease in the yield of the desired product.
Potential Causes & Solutions:
-
-
Preventative Measures:
-
Conduct the reaction in a flask wrapped in aluminum foil or in an amber glass vessel to exclude light.
-
-
-
Cause B: Side Reactions at Elevated Temperatures. Prolonged heating can promote various side reactions, leading to the formation of polymeric or colored impurities.
-
Optimization Protocol:
-
Temperature Screening: Run the reaction at a lower temperature to see if the color change is mitigated.
-
Reaction Time Monitoring: Monitor the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid over-incubation.
-
-
Part 3: Experimental Protocols
This section provides a detailed methodology for monitoring the stability of this compound in solution.
Protocol: Monitoring the Stability of this compound in Solution by HPLC
This protocol allows for the quantitative assessment of the degradation of the title compound over time in a given solvent.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the solvent of interest to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical starting condition would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
This data will provide valuable insights into the stability of the compound under your specific experimental conditions and inform your reaction setup and handling procedures.
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Minimizing Byproduct Formation in Reactions with Methyl 2-(bromomethyl)-5-nitrobenzoate
Welcome to the technical support center for reactions involving Methyl 2-(bromomethyl)-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common byproducts during their experiments. The following information is based on established principles of organic chemistry and practical considerations for this versatile reagent.
Introduction to the Reactivity of this compound
This compound is a primary benzylic bromide. Its reactivity is largely dictated by the benzylic position of the bromine atom, which makes it susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] The presence of a nitro group and a methyl ester on the aromatic ring significantly influences the reaction pathways. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the benzylic carbon, making it more prone to nucleophilic attack.[2] This electronic effect also destabilizes the formation of a benzylic carbocation, thus generally favoring the SN2 mechanism over SN1 for this primary halide.[1][2]
This guide will address the most frequently encountered byproducts and provide strategies to favor the desired substitution product.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?
Answer:
The dimeric byproduct you are likely observing is 1,2-bis(2-methoxycarbonyl-4-nitrophenyl)ethane, which results from the coupling of two molecules of this compound. This is a common side reaction for benzylic halides, often proceeding via a Wurtz-type coupling mechanism, especially in the presence of certain metals, or through radical intermediates.
Troubleshooting Dimer Formation:
-
Avoid Reactive Metals: Ensure your reaction vessel and reagents are free from trace metals that can promote Wurtz coupling, such as sodium.[3]
-
Control Reaction Temperature: Exothermic reactions can sometimes generate localized high temperatures, which may promote radical formation and subsequent dimerization. Maintaining a consistent and controlled temperature is crucial.
-
Degas Your Solvents: The presence of oxygen can sometimes initiate radical chain reactions. Degassing your solvent prior to use can help minimize this possibility.
-
Use Fresh Reagents: Over time, benzylic bromides can slowly decompose, potentially forming radical species. Using freshly prepared or purified this compound is recommended.
Experimental Protocol: Minimizing Dimerization
-
Reagent and Glassware Preparation:
-
Thoroughly clean and dry all glassware. Avoid using any spatulas or magnetic stir bars with exposed metal surfaces if possible.
-
Use freshly opened or purified solvents and reagents.
-
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas the solvent by bubbling an inert gas through it for 15-30 minutes before adding the reagents.
-
-
Controlled Addition:
-
If the reaction with your nucleophile is exothermic, add the this compound solution dropwise to the solution of the nucleophile at a controlled temperature (e.g., using an ice bath).
-
FAQ 2: My reaction is producing an alkene byproduct. How can I favor substitution over elimination?
Answer:
The formation of an alkene, Methyl 2-methyl-5-nitro-α,β-didehydrobenzoate, is due to an elimination reaction (likely E2). This occurs when the nucleophile acts as a base, abstracting a proton from the benzylic carbon. The competition between substitution (SN2) and elimination (E2) is a common challenge with benzylic halides.[4]
Troubleshooting Elimination Byproduct Formation:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Use a strong, non-bulky nucleophile. | Use a strong, sterically hindered (bulky) base. | Bulky bases have difficulty accessing the electrophilic carbon for SN2 attack and are more likely to abstract a less hindered proton.[5][6][7] |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile). | Solvent choice is less critical but polar aprotic solvents can also facilitate E2. | Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its nucleophilicity.[8] |
| Temperature | Lower temperatures generally favor substitution. | Higher temperatures tend to favor elimination. | Elimination reactions often have a higher activation energy than substitution reactions. |
Key Recommendations:
-
Choice of Base/Nucleophile: To favor substitution, select a nucleophile that is a weak base. If a strong base is required, a non-bulky one like sodium azide or sodium cyanide is preferable to a bulky base like potassium tert-butoxide.
-
Temperature Control: Running the reaction at a lower temperature will generally favor the SN2 pathway.
Logical Flow for Minimizing Elimination:
References
- 1. homework.study.com [homework.study.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"alternative brominating agents for Methyl 2-(bromomethyl)-5-nitrobenzoate synthesis"
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical synthesis, troubleshoot common issues, and explore alternative reagents beyond the standard N-Bromosuccinimide (NBS). The following content is structured in a question-and-answer format to directly address practical challenges encountered in the laboratory.
Part 1: Troubleshooting the Standard Protocol with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the conventional reagent for benzylic bromination, a reaction often referred to as the Wohl-Ziegler reaction.[1][2] It operates via a free-radical chain mechanism, typically requiring a radical initiator or UV light to begin.[3][4][5] While effective, this method is prone to several issues that can impact yield and purity.
Question: My reaction with NBS is not initiating or is proceeding very slowly. What are the common causes?
Answer: Failure to initiate is a frequent problem in radical reactions. Here are the primary factors to investigate:
-
Initiator Quality and Choice: Radical initiators like Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) decompose thermally to generate radicals that start the chain reaction.[6][7]
-
AIBN: Decomposes with the loss of stable N₂ gas, making it a very reliable initiator.[8]
-
Benzoyl Peroxide: Also effective, but can sometimes lead to side reactions.
-
Troubleshooting: Ensure your initiator is not expired, as its efficacy degrades over time. Consider adding a fresh portion of the initiator if the reaction stalls.[9]
-
-
Solvent Purity: The reaction is highly sensitive to impurities and moisture. Traditionally, carbon tetrachloride (CCl₄) was the solvent of choice, but due to its toxicity, solvents like chloroform, acetonitrile, or other anhydrous non-polar solvents are now used.[6][9][10] Ensure your solvent is rigorously dried, as water can hydrolyze NBS.[5]
-
Light Source: If using photo-initiation, ensure your light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the N-Br bond in NBS.[11]
Question: I am observing significant amounts of di-brominated and ring-brominated side products. How can I improve selectivity for the desired mono-brominated product?
Answer: Selectivity is key in benzylic bromination. The formation of di-bromo species or electrophilic aromatic substitution on the nitrobenzoate ring are common challenges.[1]
-
Controlling Stoichiometry: Over-bromination often occurs when an excess of NBS is used. Try reducing the equivalents of NBS to 1.05 or even slightly substoichiometric amounts relative to the starting material.[9]
-
Low Concentration of Br₂: The primary advantage of NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂), which favors the radical pathway over electrophilic addition.[3][12][13] This is achieved through the reaction of NBS with HBr, a byproduct of the propagation step.[11][14] If conditions accidentally favor Br₂ buildup (e.g., acidic impurities), ring bromination can occur.
-
Reaction Monitoring: Monitor the reaction closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the product from being converted into the di-bromo byproduct.[9] The disappearance of the solid NBS (which is denser than CCl₄) and the appearance of the lighter succinimide byproduct can also serve as a visual cue.
Question: The workup and purification are proving difficult, specifically with removing the succinimide byproduct. What is the best approach?
Answer: Separating the desired product from the succinimide byproduct is a classic purification challenge.
-
Filtration: Succinimide has low solubility in many non-polar organic solvents like chloroform or carbon tetrachloride.[10] After cooling the reaction mixture, the succinimide byproduct will often precipitate and can be removed by simple filtration.
-
Aqueous Wash: A standard workup involves diluting the reaction mixture with an organic solvent (like DCM or Ethyl Acetate) and washing with water or a saturated sodium bicarbonate solution to remove any remaining succinimide and HBr.[10] A final wash with sodium thiosulfate can remove any residual bromine color.[10]
Part 2: Alternative Brominating Agents: A Comparative FAQ
While NBS is a workhorse, certain alternative reagents can offer advantages in terms of safety, cost, atom economy, and ease of use. The most prominent alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Question: Why should I consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS?
Answer: DBDMH is an excellent and often superior alternative to NBS for several reasons:[15][16][17]
-
Atom Economy: DBDMH possesses two bromine atoms per molecule, meaning you use a smaller molar equivalent (typically 0.5 equivalents) compared to NBS. This reduces cost and the amount of imide byproduct generated.[16][18][19]
-
Stability and Handling: DBDMH is a stable, crystalline solid that is often considered safer and easier to handle than liquid bromine.[16][17][20]
-
Byproduct Removal: The byproduct, 5,5-dimethylhydantoin, has different solubility properties than succinimide, which can sometimes simplify purification.[21]
-
High Yields: In many cases, particularly with Lewis acid catalysis, DBDMH provides significantly higher yields of the desired benzyl bromide compared to NBS under identical conditions.[2][19]
Data Presentation: Reagent Comparison
| Property | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Molecular Formula | C₄H₄BrNO₂ | C₅H₆Br₂N₂O₂[17] |
| Molecular Weight | 177.98 g/mol | 285.92 g/mol [17] |
| Appearance | White crystalline solid[13] | White to pale yellow crystalline solid[16][17] |
| Active Br Content | ~44.9% | ~55.9% |
| Typical Equivalents | 1.0 - 1.2 | 0.5 - 0.6 |
| Primary Byproduct | Succinimide | 5,5-Dimethylhydantoin |
| Key Advantages | Well-established, maintains low Br₂ concentration.[5][13] | High atom economy, cost-effective, high yields.[16][18] |
Question: What is the mechanism of benzylic bromination with DBDMH?
Answer: The mechanism is a free-radical chain reaction, analogous to the Wohl-Ziegler reaction with NBS.[16][18]
-
Initiation: A radical initiator (e.g., AIBN) or UV light facilitates the homolytic cleavage of one of the N-Br bonds in DBDMH to generate a bromine radical (Br•).[18]
-
Propagation (Step 1): The bromine radical abstracts a hydrogen atom from the benzylic position of the methyl 2-methyl-5-nitrobenzoate, creating a resonance-stabilized benzyl radical and hydrogen bromide (HBr).[16][18]
-
Propagation (Step 2): The generated HBr reacts with another molecule of DBDMH to produce molecular bromine (Br₂).[18] The benzyl radical then reacts with this in situ generated Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.[18]
-
Termination: The reaction concludes when radical species combine.[18]
Visualization: Free-Radical Bromination Mechanism
Caption: The free-radical chain mechanism for benzylic bromination.
Question: Can I use Lewis acids to catalyze the reaction with DBDMH?
Answer: Yes, and this is a key advantage. The use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), has been shown to dramatically improve reaction rates and yields for benzylic bromination with DBDMH, even at room temperature.[2] Interestingly, the catalyst choice dictates the reaction's selectivity:
-
Lewis Acids (e.g., ZrCl₄): Promote the radical pathway for selective benzylic bromination.[2][22]
-
Brønsted Acids (e.g., H₂SO₄): Promote an electrophilic pathway, leading to bromination on the aromatic ring.[2][22]
This catalytic control offers a powerful tool for directing the reaction outcome.
Visualization: Selecting a Bromination Strategy
Caption: Decision workflow for benzylic bromination.
Part 3: Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be conducted before any experiment.
Protocol 1: Benzylic Bromination using DBDMH and a Lewis Acid Catalyst
This protocol is adapted from a procedure demonstrating the high efficiency of ZrCl₄-catalyzed bromination at room temperature.[2]
Materials:
-
Methyl 2-methyl-5-nitrobenzoate (1.0 mmol)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer, flame-dried glassware, argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Zirconium(IV) chloride (0.1 mmol) and anhydrous dichloromethane (4 mL).
-
In a separate flask, dissolve Methyl 2-methyl-5-nitrobenzoate (1.0 mmol) and DBDMH (0.5 mmol) in anhydrous dichloromethane (4 mL).
-
Add the solution from step 2 to the ZrCl₄ suspension at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within a few hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. If any orange/brown color from excess bromine persists, add saturated Na₂S₂O₃ solution dropwise until the color disappears.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Classic Wohl-Ziegler Bromination using NBS and AIBN
This protocol outlines the traditional method using a thermal radical initiator.[6]
Materials:
-
Methyl 2-methyl-5-nitrobenzoate (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Azobisisobutyronitrile (AIBN) (0.05 mmol, 5 mol%)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 2-methyl-5-nitrobenzoate (1.0 mmol), NBS (1.05 mmol), and AIBN (0.05 mmol).
-
Add anhydrous CCl₄ (10 mL) to the flask.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere.
-
Monitor the reaction by TLC. Note that the reaction can be visually monitored: the dense NBS at the bottom of the flask will be consumed and replaced by the less dense, fluffy succinimide precipitate which floats.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature, then further cool in an ice bath.
-
Filter the cold suspension to remove the bulk of the succinimide byproduct. Wash the precipitate with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the crude residue in a larger volume of an appropriate organic solvent (e.g., dichloromethane) and proceed with an aqueous workup as described in Protocol 1 (steps 5-9) to remove remaining impurities.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5 | Connect CH´hemicals [connectchemicals.com]
- 16. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
"effect of temperature on the stability of Methyl 2-(bromomethyl)-5-nitrobenzoate"
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document addresses common questions regarding the stability of this compound, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, storage under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C is recommended.[3] It is also advised to keep it away from incompatible materials like strong oxidizing agents and strong bases.[4]
Q2: My experiment requires heating a solution of this compound. What potential degradation products should I be aware of?
Heating this compound, especially in the presence of nucleophiles or bases, can lead to degradation. The benzylic bromide is a reactive functional group susceptible to nucleophilic substitution and elimination reactions.[5] Potential degradation products could include:
-
Substitution products: If nucleophiles (e.g., water, alcohols, amines) are present, the bromine atom can be displaced to form the corresponding alcohol, ether, or amine derivatives.
-
Elimination products: In the presence of a base, dehydrobromination can occur, leading to the formation of an alkene.
-
Hydrolysis products: The ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions with elevated temperatures.
Hazardous decomposition products that can be released upon thermal decomposition include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4]
Q3: I've observed a discoloration (yellowing) of my this compound sample over time. Does this indicate degradation?
Yes, a change in color, such as the appearance of a pale yellow hue, can be an indicator of degradation.[6] This discoloration may be due to the formation of minor impurities or degradation products. The nitro group in the molecule can also contribute to color. To confirm the purity of your sample, it is recommended to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Q4: What are the key factors that influence the rate of thermal degradation of this compound?
Several factors can influence the thermal stability of this compound:
-
Temperature: Higher temperatures will accelerate the rate of decomposition reactions.
-
Presence of Nucleophiles/Bases: These can react with the benzylic bromide, leading to substitution or elimination products.[5]
-
Presence of Moisture: Water can act as a nucleophile, leading to the hydrolysis of the benzylic bromide and the ester functional group.
-
Light Exposure: While not as critical as temperature, prolonged exposure to light can sometimes promote radical reactions, especially at the benzylic position.[8]
-
Presence of Impurities: Acidic or basic impurities can catalyze degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in a reaction involving heated this compound. | Thermal degradation of the starting material. | - Lower the reaction temperature if possible.- Minimize the reaction time at elevated temperatures.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Use fresh, properly stored starting material. |
| Appearance of unexpected byproducts in the reaction mixture. | Decomposition of this compound. | - Characterize the byproducts using analytical techniques like LC-MS or GC-MS to understand the degradation pathway.- Purify the starting material before use if its purity is questionable.- Modify reaction conditions to disfavor the formation of byproducts (e.g., change of solvent, base, or temperature). |
| Inconsistent reaction outcomes. | Variable quality of the this compound starting material due to improper storage or handling. | - Always store the compound under the recommended conditions.- Perform a quality control check (e.g., melting point, NMR, or HPLC) on the starting material before each use, especially for sensitive reactions. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by HPLC
This protocol outlines a method to assess the thermal stability of this compound at a specific temperature over time.
1. Sample Preparation: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Aliquot the stock solution into several sealed vials.
2. Stress Conditions: a. Place the vials in a temperature-controlled oven or heating block at the desired temperature (e.g., 40°C, 60°C, 80°C). b. Keep one vial at the recommended storage condition (2-8°C) as a control.
3. Time Points: a. At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from the elevated temperature and one from the control condition. b. Allow the heated vial to cool to room temperature.
4. HPLC Analysis: a. Analyze the samples from each time point by a validated stability-indicating HPLC method.[7][9][10] b. The HPLC method should be capable of separating the parent compound from its potential degradation products. c. Quantify the amount of this compound remaining and any major degradation products formed.
5. Data Analysis: a. Plot the percentage of remaining this compound against time for each temperature. b. This data will provide an indication of the compound's stability under the tested thermal stress conditions.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound when subjected to elevated temperatures, particularly in the presence of nucleophiles or bases.
Caption: Potential thermal degradation pathways of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Buy Methyl 2-(bromomethyl)-5-methylbenzoate (EVT-8787678) [evitachem.com]
- 6. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. kinampark.com [kinampark.com]
Technical Support Center: Industrial Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during this critical benzylic bromination reaction. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to optimize your synthesis, ensure reproducibility, and maintain high product quality.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the probable causes, and provide actionable solutions.
Q1: My reaction shows low or no conversion of the starting material, Methyl 2-methyl-5-nitrobenzoate. What are the likely causes and how can I fix it?
A1: Failure to initiate the radical reaction is the most common cause of low conversion. This typically points to issues with the radical initiator or the presence of reaction inhibitors.
Root Cause Analysis:
-
Ineffective Radical Initiation: The free-radical chain reaction, known as the Wohl-Ziegler reaction, requires an initial input of energy to generate a bromine radical from N-Bromosuccinimide (NBS).[1] This is typically achieved using a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with heat or UV light.[1] If the initiator is old or decomposed, or if the reaction temperature is too low for its effective decomposition, the chain reaction will not begin.
-
Presence of Radical Scavengers: Oxygen is a potent radical scavenger that can terminate the chain reaction. Other impurities in the solvent or starting materials can also act as inhibitors.
-
Insufficient Energy Input: If using photochemical initiation, the light source may be too weak or of the incorrect wavelength. If using thermal initiation, the reaction temperature might not have reached the threshold required for the initiator's homolytic cleavage. For AIBN, this is typically in the range of 55-75°C.[2]
Step-by-Step Solutions:
-
Verify Initiator Quality: Use freshly opened or properly stored AIBN or benzoyl peroxide. Old initiators should be discarded.
-
Ensure Inert Atmosphere: Thoroughly degas the reaction solvent prior to adding reagents. This can be done by bubbling nitrogen or argon through the solvent for 30-60 minutes. Maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Reaction Temperature: Ensure the internal reaction temperature is maintained within the optimal range for your chosen initiator. For AIBN, a common choice, this is typically between 60-70°C.[2] Use a calibrated thermometer to monitor the internal temperature, not just the heating mantle setting.
-
Check Reagent Purity: Ensure the starting material and solvent are free from impurities that could quench radicals. If necessary, purify the solvent before use.
Q2: My analysis shows the formation of significant isomeric impurities, such as Methyl 2-(bromomethyl)-4-nitrobenzoate or Methyl 2-(bromomethyl)-6-nitrobenzoate. Why is this happening?
A2: The presence of isomeric brominated products almost always indicates that your starting material, Methyl 2-methyl-5-nitrobenzoate, was contaminated with its own isomers (e.g., Methyl 2-methyl-4-nitrobenzoate). The benzylic bromination itself is highly selective for the benzylic position.[3]
Root Cause Analysis:
-
Starting Material Purity: The primary source of these impurities is the nitration step used to prepare the starting material. The nitration of methyl 2-methylbenzoate can produce a mixture of isomers. The directing effects of the methyl and ester groups are not perfectly selective, leading to the formation of 4-nitro and 6-nitro isomers alongside the desired 5-nitro product. These isomers will undergo benzylic bromination under the reaction conditions, leading directly to the corresponding brominated impurities.[4]
-
Analytical Misinterpretation: While less likely, ensure your analytical method (e.g., GC-MS, HPLC) is properly resolving and identifying the peaks. Co-elution can sometimes lead to misidentification. A study on the related synthesis of Lenalidomide identified several possible isomeric impurities that could form.[4]
Step-by-Step Solutions:
-
Analyze the Starting Material: Before starting the bromination, perform a rigorous quality control check on your batch of Methyl 2-methyl-5-nitrobenzoate using a validated HPLC or GC method to quantify isomeric purity.
-
Purify the Starting Material: If the starting material is found to be impure, it must be purified before use. Recrystallization is often the most effective method for removing isomers on an industrial scale.
-
Optimize the Nitration Step: If you are synthesizing the starting material in-house, revisit the nitration protocol. Factors like nitrating agent, temperature, and reaction time can influence the isomer ratio.[5][6] Careful control of temperature is critical to minimize the formation of unwanted isomers.[5]
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Probable Origin |
| Methyl 2-methyl-5-nitrobenzoate (Starting Material) | C9H9NO4 | - |
| Methyl 2-(dibromomethyl)-5-nitrobenzoate | C9H7Br2NO4 | Over-bromination of the desired product. |
| Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | Isomeric impurity from the nitration synthesis step. |
| Methyl 2-bromomethyl-4-nitrobenzoate | C9H8BrNO4 | Bromination of the Methyl 2-methyl-4-nitrobenzoate impurity.[4] |
| Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | Isomeric impurity from the nitration synthesis step. |
| Methyl 2-bromomethyl-6-nitrobenzoate | C9H8BrNO4 | Bromination of the Methyl 2-methyl-6-nitrobenzoate impurity.[4] |
Q3: I am observing a significant amount of a di-brominated byproduct, Methyl 2-(dibromomethyl)-5-nitrobenzoate. How can this be minimized?
A3: The formation of the di-brominated species is a classic example of over-reaction. It occurs when the initially formed product, a benzylic bromide, successfully competes with the starting material for the available bromine radical.
Root Cause Analysis:
-
Incorrect Stoichiometry: Using a significant excess of N-Bromosuccinimide (NBS) is the most direct cause. While a slight excess (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion, a larger excess will promote the second bromination.
-
Localized High Concentrations: Poor mixing or a slow reaction rate can lead to localized areas where the concentration of NBS is high relative to the unreacted starting material, increasing the probability of di-bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed will inevitably lead to the formation of over-brominated byproducts.
Step-by-Step Solutions:
-
Control Stoichiometry: Use a carefully measured amount of NBS, typically between 1.05 and 1.2 equivalents. Perform preliminary experiments to determine the optimal ratio for your specific setup.
-
Monitor the Reaction: Track the consumption of the starting material using in-process controls (e.g., TLC, HPLC, or GC). Quench the reaction promptly once the starting material is consumed to an acceptable level.
-
Control Reagent Addition: For large-scale reactions, consider adding the NBS portion-wise or as a solution over time to maintain a low, steady concentration and prevent localized excesses.
-
Ensure Efficient Agitation: Use appropriate stirring equipment to ensure the reaction mixture is homogeneous, preventing localized concentration gradients.
Q4: The succinimide byproduct is difficult to filter and remove during workup. What is the best way to handle it?
A4: Succinimide, the byproduct of NBS, is a crystalline solid that can be challenging to handle. It is soluble in water but less so in many non-polar organic solvents used for the reaction, such as carbon tetrachloride or acetonitrile.[2][7]
Root Cause Analysis:
-
Physical Properties: Succinimide can precipitate as very fine crystals that clog filter paper.
-
Solvent Choice: If the reaction solvent does not solubilize the product well upon cooling, the product may co-precipitate with the succinimide, complicating the separation.
Step-by-Step Solutions:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature or below to precipitate the bulk of the succinimide. Filter the reaction mixture.
-
Solvent Wash: Wash the organic filtrate with water. Succinimide is soluble in water, which will efficiently remove any remaining traces from the organic layer.
-
Product Isolation: After washing, the organic layer can be dried over an agent like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can then be purified, typically by recrystallization from a suitable solvent system (e.g., isopropanol).[2]
Diagram 1: General Synthesis & Workup Workflow
Caption: High-level workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂) for this industrial synthesis?
A1: NBS is overwhelmingly preferred for benzylic brominations for several key reasons related to selectivity and safety.[8]
-
Selectivity: The primary advantage of NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture.[8][9] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the radical cycle. This low concentration favors the desired radical substitution at the benzylic position, while minimizing competitive and undesirable electrophilic addition or substitution reactions on the aromatic ring.[8][9]
-
Safety and Handling: Elemental bromine is a highly corrosive, volatile, and toxic liquid, making it difficult and hazardous to handle on an industrial scale. In contrast, NBS is a crystalline solid, which is significantly easier and safer to weigh and dispense.[9]
Q2: What is the mechanism of this reaction, and how do the nitro and ester groups influence it?
A2: This reaction proceeds via a free-radical chain mechanism. The electron-withdrawing nature of the substituents plays a crucial role in directing the reaction to the benzylic position.
-
Mechanism: The process involves three key stages:
-
Initiation: The radical initiator (AIBN) decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical (Br•).[10]
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the rate-determining step and is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[3][10] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the final product and a new bromine radical, which continues the chain.[3]
-
Termination: Two radicals combine to end the chain reaction.
-
-
Influence of Substituents: The ester (-COOCH₃) and nitro (-NO₂) groups are strong electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack, which helps prevent the competing side reaction of aromatic bromination.[11] While they also slightly destabilize the adjacent benzylic radical, this effect is minor compared to the powerful resonance stabilization afforded by the benzene ring itself. The net result is a clean and selective bromination on the methyl group.
Diagram 2: Radical Chain Propagation Step
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 2-bromomethyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Methyl 2-(bromomethyl)-5-nitrobenzoate
In the landscape of pharmaceutical synthesis and materials science, the purity and structural integrity of intermediates are paramount. Methyl 2-(bromomethyl)-5-nitrobenzoate is a key building block whose precise characterization underpins the success of subsequent synthetic steps and the quality of the final product. This guide offers an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, presenting not just protocols, but a strategic framework for analysis.
Foundational Structural Elucidation: A Spectroscopic Triad
For unambiguous structure confirmation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is indispensable. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many organic compounds due to its excellent solubilizing properties and the presence of a distinct solvent peak for reference.[1] The use of Tetramethylsilane (TMS) as an internal standard provides a zero point for the chemical shift scale.[2]
¹H NMR Spectral Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the three substituents: the electron-withdrawing nitro and ester groups, and the bromine atom.
-
Bromomethyl Protons (-CH₂Br): These two protons are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group will also appear as a sharp singlet.
¹³C NMR Spectral Analysis: This technique provides information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic chemical shift in the downfield region of the spectrum (typically δ 165-175 ppm).[2]
-
Aromatic Carbons: The six carbons of the benzene ring will have distinct signals, with their chemical shifts influenced by the attached functional groups.
-
Bromomethyl Carbon (-CH₂Br): This carbon will be found in the aliphatic region, shifted downfield by the attached bromine.
-
Methyl Ester Carbon (-OCH₃): The methyl carbon will appear in the upfield region of the spectrum.[2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| -OCH₃ | ~3.9 | ~52 |
| -CH₂Br | ~4.5-5.0 | ~30-35 |
| Aromatic-H | ~7.5-8.5 | - |
| Aromatic-C | - | ~120-150 |
| C=O | - | ~165 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[2]
-
Typical ¹H NMR acquisition parameters include a 30-90 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID).[3]
-
Perform phase and baseline corrections to obtain a clean spectrum.[3]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.[4]
Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique for GC-MS as it produces reproducible fragmentation patterns that are useful for structural elucidation and library matching.[5] A non-polar capillary column like an HP-5ms is suitable for separating a wide range of organic compounds.[5]
Fragmentation Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragmentation pathways would likely involve the loss of the bromomethyl group, the methyl ester group, and the nitro group.[5] A study on genotoxic impurities identified a mass fragment (m/z) of 194 for quantification of this compound.[4]
Table 2: Predicted Key Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment |
| 259/261 | [M]⁺ (Molecular Ion) |
| 228/230 | [M - OCH₃]⁺ |
| 194 | Fragment identified for quantification[4] |
| 180 | [M - Br]⁺ |
| 150 | [M - OCH₃ - NO₂]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[5]
-
Instrumentation and Conditions: [5]
-
Gas Chromatograph: Equipped with a capillary GC column (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film thickness).[4]
-
Carrier Gas: Helium.[4]
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).[4]
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
-
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.[6]
Spectral Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the ester, nitro, and aromatic functionalities.
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹.[7]
-
N-O Stretch (Nitro): Two distinct absorption bands are characteristic of the nitro group, typically around 1490-1550 cm⁻¹ (asymmetric) and 1315-1355 cm⁻¹ (symmetric).[7]
-
C-O Stretch (Ester): An absorption band in the 1160-1210 cm⁻¹ region.[7]
-
Aromatic C=C Stretch: Absorptions around 1600 and 1475 cm⁻¹.[7]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and bromomethyl groups) are found between 2800-2950 cm⁻¹.[7][8]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O stretch | 1735 - 1750[7] |
| Nitro | N-O asymmetric stretch | 1490 - 1550[7] |
| Nitro | N-O symmetric stretch | 1315 - 1355[7] |
| Ester | C-O stretch | 1160 - 1210[7] |
| Aromatic | C=C stretch | ~1600, ~1475[7] |
| Aliphatic/Aromatic | C-H stretch | 2800 - 3100[7][8] |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
Quantitative Analysis and Purity Assessment: Chromatographic Methods
While spectroscopic methods are excellent for structural identification, chromatographic techniques are the gold standard for determining the purity of a compound and quantifying it in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method with UV detection is highly suitable.[9]
Causality Behind Experimental Choices: A C18 column is a common choice for reversed-phase chromatography, separating compounds based on their hydrophobicity.[9] An acidic mobile phase ensures that any acidic or basic functional groups are in a consistent protonation state, leading to sharp and reproducible peaks.[9] UV detection is appropriate as the aromatic nitro functionality provides a strong chromophore.[10]
Experimental Protocol: HPLC Purity Analysis
-
Apparatus and Reagents: [9]
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (ACS grade).
-
-
Mobile Phase Preparation: Prepare an aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. The mobile phase can be a mixture of this aqueous component and acetonitrile (e.g., 50:50 v/v).[9]
-
Standard and Sample Preparation: Prepare stock solutions of a reference standard and the sample to be analyzed at a known concentration (e.g., 100 µg/mL) in the mobile phase or a suitable diluent.[9]
-
Chromatographic Conditions: [9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax).
-
Gas Chromatography (GC)
As mentioned in the mass spectrometry section, GC is an excellent technique for analyzing volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities. The protocol for GC-MS is directly applicable for quantitative analysis when calibrated with appropriate standards.
Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[11] |
| Applicability | Excellent for purity determination and assay of the main compound. | Ideal for volatile impurities, residual solvents, and as the separation technique for MS. |
| Sample Preparation | Simple dissolution in a suitable solvent.[9] | Simple dissolution; may require derivatization for non-volatile compounds, but not for the target analyte. |
| Specificity | High, especially with UV-Vis diode array detection.[11] | Very high when coupled with a mass spectrometer (GC-MS).[11] |
| Primary Use | Quantitative analysis (assay), impurity profiling, stability testing.[11] | Identification and quantification of volatile impurities.[11] |
Conclusion
A comprehensive and reliable characterization of this compound necessitates a multi-technique approach. For unequivocal structural confirmation, the combination of ¹H and ¹³C NMR spectroscopy provides the complete structural map, while mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns. Infrared spectroscopy serves as a rapid check for the presence of key functional groups. For quality control, purity assessment, and quantitative analysis, a validated HPLC method is the technique of choice due to its robustness, precision, and accuracy. GC-MS is a powerful complementary technique, particularly for the analysis of potential volatile impurities. By integrating the insights from each of these methods, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate.
References
- 1. spectrabase.com [spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 2-Bromo-5-nitrobenzoate | C8H6BrNO4 | CID 245494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencing.com [sciencing.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Impurity Profiling of Methyl 2-(bromomethyl)-5-nitrobenzoate: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are paramount to ensuring drug safety and efficacy.[1][2][3] Methyl 2-(bromomethyl)-5-nitrobenzoate, a key intermediate in the synthesis of several pharmaceuticals, requires rigorous analytical scrutiny to control process-related impurities and potential degradants. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of this critical intermediate. As Senior Application Scientists, our focus is not merely on procedural steps but on the underlying scientific rationale that governs method selection and optimization, ensuring a self-validating and robust analytical approach.
The Criticality of Impurity Profiling for this compound
This compound is a reactive molecule, featuring a benzylic bromide and a nitro group, which are functionalities that can participate in various side reactions during synthesis and storage.[4][5] Potential impurities can arise from the starting materials, by-products of the primary reaction, or subsequent degradation. Given that some of these impurities may be isomeric or structurally related to the main compound, their separation and identification pose a significant analytical challenge.[6] Furthermore, the potential for some of these impurities to be genotoxic necessitates highly sensitive and specific analytical methods to ensure they are controlled at or below their threshold of toxicological concern (TTC).[6]
GC-MS: A Powerful Tool for Volatile and Semi-Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it particularly well-suited for the impurity profiling of this compound.[7][8][9] The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[8][10]
The Rationale Behind GC-MS for this Application
The choice of GC-MS is underpinned by several key factors:
-
Volatility: this compound and many of its likely process-related impurities are sufficiently volatile and thermally stable to be amenable to GC analysis.[11]
-
Selectivity and Sensitivity: The mass spectrometer offers unparalleled selectivity, allowing for the differentiation of co-eluting peaks based on their mass-to-charge ratio (m/z).[8] When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve extremely low limits of detection, which is crucial for monitoring potentially genotoxic impurities.[6]
-
Structural Elucidation: The fragmentation patterns generated by electron ionization (EI) in the mass spectrometer provide a molecular fingerprint that is invaluable for the structural elucidation of unknown impurities.[8][11]
Experimental Workflow for GC-MS Impurity Profiling
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.
Caption: GC-MS impurity profiling workflow for this compound.
Detailed GC-MS Experimental Protocol
This protocol is a robust starting point for the analysis, based on established methods for similar compounds.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Further dilute the solution to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise and reproducible temperature and flow control. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and reliable mass detection. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas, provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | A temperature gradient to effectively separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | A suitable range to capture the molecular ions and fragmentation patterns of the target analyte and expected impurities. |
| Ion Source Temp. | 230 °C | Optimized temperature to maintain ion integrity. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they pass from the GC to the MS. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, a comprehensive impurity profiling strategy often involves orthogonal methods to ensure all potential impurities are detected.[12] High-Performance Liquid Chromatography (HPLC) is a common alternative.[7][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7]
Strengths for this Application:
-
Broad Applicability: HPLC can analyze a wider range of compounds, including those that are non-volatile or thermally labile, which might not be suitable for GC.[11][13]
-
No Derivatization for Polar Compounds: It can directly analyze polar impurities without the need for chemical derivatization.
Weaknesses for this Application:
-
Lower Resolution for Volatile Isomers: GC capillary columns generally offer higher separation efficiency for volatile and semi-volatile isomers compared to standard HPLC columns.[13]
-
UV Detection Limitations: A standard HPLC with a UV detector may not be able to distinguish between impurities that have similar chromophores. While Diode Array Detection (DAD) provides more spectral information, it lacks the definitive identification power of mass spectrometry.[14]
-
LC-MS Complexity: While coupling HPLC with a mass spectrometer (LC-MS) overcomes the identification limitations, it can be more complex to develop methods for certain compounds, and ionization efficiency can be a challenge for non-polar molecules.[11][15]
Comparative Summary of Analytical Techniques
| Feature | GC-MS | HPLC-UV | LC-MS |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on UV absorbance) | Very High (based on mass-to-charge ratio) |
| Sensitivity | Very High (pg to fg range in SIM mode) | High (ng to µg range) | Very High (pg to ng range) |
| Structural Elucidation | Yes (through fragmentation) | No | Yes (through fragmentation) |
| Applicability | Volatile and thermally stable compounds | Wide range of non-volatile and thermally labile compounds | Wide range of compounds, particularly polar and large molecules |
| Analysis Time | Fast to Moderate | Fast to Moderate | Moderate |
Logical Framework for Method Selection
The decision to use GC-MS, HPLC, or a combination of both for impurity profiling of this compound should be based on a risk assessment of the synthetic process.
Caption: Decision tree for analytical method selection.
Conclusion
For the impurity profiling of this compound, GC-MS stands out as a highly effective and often primary analytical technique. Its ability to separate and identify volatile and semi-volatile impurities with high sensitivity and specificity is critical, especially when dealing with potentially genotoxic species. However, a comprehensive understanding of the impurity profile may necessitate the use of an orthogonal technique like HPLC, particularly for non-volatile or thermally unstable impurities. The choice and implementation of these methods must be guided by a thorough understanding of the chemical properties of the analyte and its potential impurities, ensuring a robust and scientifically sound approach to quality control in pharmaceutical development.
References
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 5. Methyl 2-bromomethyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amptechfl.com [amptechfl.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 12. rroij.com [rroij.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Purity Validation of Methyl 2-(bromomethyl)-5-nitrobenzoate by Quantitative NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the purity determination of Methyl 2-(bromomethyl)-5-nitrobenzoate using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the methodological nuances of ¹H qNMR, presenting it as a primary analytical technique for ensuring the integrity of this critical chemical intermediate. This guide will objectively compare the internal standard method with the 100% purity assumption method, supported by detailed experimental protocols and data analysis workflows. The content is designed for researchers, scientists, and professionals in drug development who require robust and reliable analytical procedures for quality control and regulatory compliance.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is paramount, as impurities can lead to the formation of undesired side products, impact reaction yields, and introduce potentially toxic components into the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method for purity assessment is not just a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of therapeutic agents.
While chromatographic techniques like HPLC are commonly employed for purity analysis, quantitative NMR (qNMR) offers a distinct and powerful alternative.[1][2] As a primary analytical method, qNMR provides a direct measurement of the analyte concentration based on the fundamental relationship between NMR signal intensity and the number of atomic nuclei.[3] This guide will demonstrate the application of ¹H qNMR for the rigorous purity validation of this compound.
The "Why": Causality Behind Experimental Choices in qNMR
The selection of an analytical method should be driven by its suitability for the specific analyte and the intended purpose of the analysis. For purity determination, ¹H qNMR presents several advantages:
-
Universality of Detection: Nearly all organic molecules contain hydrogen atoms, making ¹H NMR a broadly applicable technique without the need for chromophores, as required by UV-based detection in HPLC.[4]
-
Structural Confirmation and Quantification in One: A single qNMR experiment provides both structural information for compound identification and quantitative data for purity assessment.[5]
-
Orthogonality to Chromatographic Methods: Employing qNMR provides an independent, orthogonal method to chromatography, strengthening the overall quality control strategy by mitigating the risk of undetected impurities that may co-elute or have poor chromatographic properties.[6]
-
Reduced Need for Identical Reference Standards: Unlike chromatography, which often relies on a reference standard of the same compound, qNMR can utilize a variety of well-characterized internal standards, which can be more readily available and cost-effective.[4]
This guide will focus on the internal standard method for its superior accuracy and traceability, while also discussing the utility of the 100% method for rapid, relative purity assessments.
Experimental Workflow: A Self-Validating System
A robust analytical protocol is a self-validating system. Each step is designed to minimize error and ensure the final result is a true and accurate representation of the sample's purity.
Materials and Reagents
-
This compound (Analyte)
-
Maleic Anhydride (Internal Standard, Certified Purity ≥ 99.0%)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-Precision Analytical Balance (readability to 0.01 mg)
-
Class A Volumetric Glassware
-
High-Quality 5 mm NMR Tubes
Experimental Diagram: qNMR Purity Validation Workflow
The following diagram outlines the logical flow of the qNMR validation process, from sample preparation to the final purity calculation.
Caption: Workflow for qNMR Purity Validation.
Step-by-Step Experimental Protocol
Sample Preparation:
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of maleic anhydride into a clean, dry vial. The exact mass should be recorded to four decimal places.
-
Weighing the Analyte: To the same vial, add approximately 20-30 mg of this compound and record the exact mass.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. Gently swirl the vial until both the analyte and the internal standard are completely dissolved.[7][8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[8]
NMR Data Acquisition:
-
Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz.
-
Shimming: After inserting the sample, allow it to equilibrate to the probe temperature for at least 5 minutes. Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.[9]
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full relaxation between scans)
-
Acquisition Time (at): ≥ 3 seconds
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (a conservative delay of 30 seconds is recommended for accurate quantification)
-
Number of Scans (ns): 16 (to achieve an adequate signal-to-noise ratio)
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform on the Free Induction Decay (FID).
-
Phase and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the following signals are characteristic in CDCl₃:
-
~8.6 ppm (s, 1H): Aromatic proton ortho to both the nitro and ester groups.
-
~8.3 ppm (d, 1H): Aromatic proton ortho to the nitro group and meta to the ester.
-
~7.8 ppm (d, 1H): Aromatic proton meta to the nitro group and ortho to the ester.
-
~4.8 ppm (s, 2H): Benzylic protons of the bromomethyl group.
-
~4.0 ppm (s, 3H): Methyl protons of the ester group. For the internal standard, maleic anhydride, a sharp singlet corresponding to the two equivalent olefinic protons will be observed around 7.1 ppm .
-
Data Analysis and Comparison of Methods
Internal Standard Method: The Gold Standard for Accuracy
The purity of the analyte (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / m_analyte) * (m_is / MW_is) * Purity_is
Where:
-
I: Integral value of the signal
-
N: Number of protons corresponding to the signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the internal standard
Example Calculation:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Signal Used | -CH₂Br | Olefinic protons |
| Chemical Shift (ppm) | ~4.8 | ~7.1 |
| N | 2 | 2 |
| I | 1.00 | 0.45 |
| m (mg) | 25.50 | 8.20 |
| MW ( g/mol ) | 274.07 | 98.06 |
| Purity (%) | To be determined | 99.5 |
Purity_analyte (%) = (1.00 / 2) * (2 / 0.45) * (274.07 / 25.50) * (8.20 / 98.06) * 99.5 = 98.7%
100% Method: A Rapid Assessment Tool
This method assumes that all signals in the spectrum arise from the analyte and its impurities. The purity is calculated by normalizing the integral of the main compound against the sum of all integrals.[5]
Purity_analyte (%) = (I_analyte / ΣI_all) * 100
Where:
-
I_analyte: Sum of the integrals of the analyte signals.
-
ΣI_all: Sum of the integrals of all signals in the spectrum (excluding the solvent and TMS).
Comparison of Methods:
| Feature | Internal Standard Method | 100% Method |
| Accuracy | High, traceable to a certified reference material. | Lower, assumes all components are NMR-active and have similar relaxation times. |
| Precision | High, dependent on weighing accuracy and instrumental stability. | Moderate, susceptible to integration errors of small impurity signals. |
| Scope | Quantifies the absolute amount of the analyte. | Provides a relative purity assessment. |
| Requirements | Certified internal standard, accurate weighing. | Only the analyte sample is needed. |
| Best For | Final product release, regulatory submissions, and when high accuracy is required. | In-process control, reaction monitoring, and preliminary purity checks. |
Method Validation: Adhering to ICH Guidelines
To ensure the suitability of the qNMR method for its intended purpose, validation should be performed in accordance with ICH Q2(R1) guidelines.[10][11][12] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of impurities. This is demonstrated by the resolution of the analyte signals from those of potential impurities and the internal standard.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion
Quantitative ¹H NMR spectroscopy is a powerful and versatile technique for the purity validation of this compound. The internal standard method, in particular, offers a high degree of accuracy and precision, making it suitable for the stringent requirements of the pharmaceutical industry. By following a well-designed and validated protocol, researchers and drug development professionals can confidently ensure the quality and integrity of this critical chemical intermediate, thereby contributing to the development of safe and effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
"comparison of different synthetic routes to Methyl 2-(bromomethyl)-5-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)-5-nitrobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both an electrophilic benzylic bromide and a nitro group on a benzene ring scaffold, makes it a versatile building block. The efficiency and purity of this intermediate can significantly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering insights into the practical considerations and experimental nuances of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic disconnections, as illustrated below. The choice between these routes often depends on the availability of starting materials, desired scale of the reaction, and the capabilities for purification.
Caption: Retrosynthetic analysis of this compound.
Route 1: Benzylic Bromination of Methyl 2-methyl-5-nitrobenzoate
This approach involves the initial synthesis of the ester, followed by a late-stage benzylic bromination. This is often a preferred route due to the commercial availability and stability of the starting materials.
Synthetic Pathway
Caption: Synthetic pathway for Route 1.
Step-by-Step Experimental Protocols
Step 1a: Esterification of 2-Methyl-5-nitrobenzoic Acid
This is a classic Fischer-Speier esterification.[1]
-
Reaction Setup: In a round-bottom flask, suspend 2-methyl-5-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 eq.).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2-methyl-5-nitrobenzoate, which can be purified further by recrystallization or column chromatography.
Step 1b: Benzylic Bromination
The Wohl-Ziegler reaction is a free-radical substitution at the benzylic position.[2][3]
-
Reaction Setup: Dissolve methyl 2-methyl-5-nitrobenzoate (1.0 eq.) in a suitable anhydrous solvent like carbon tetrachloride or acetonitrile in a flask equipped with a reflux condenser.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated by visible light if desired. Monitor the reaction by TLC until the starting material is consumed. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.[3]
-
Work-up: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with aqueous sodium sulfite solution to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system like n-butyl chloride/cyclohexane.[4]
Critical Analysis of Route 1
| Advantages | Disadvantages |
| Good availability of starting materials. | Potential for over-bromination to form the dibromomethyl derivative. |
| The ester group is less susceptible to side reactions during bromination. | The use of hazardous reagents like carbon tetrachloride (though alternatives exist).[3] |
| Generally provides good yields for the bromination step. | The radical reaction can sometimes be difficult to initiate or control on a large scale. |
Expertise & Experience Insights: The key to a successful Wohl-Ziegler bromination is maintaining a low concentration of bromine in the reaction mixture to suppress electrophilic addition to the aromatic ring.[2] The use of freshly recrystallized NBS is recommended to avoid side reactions from bromine impurities.[5] The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack, which favors the desired benzylic bromination.
Route 2: Esterification of 2-(Bromomethyl)-5-nitrobenzoic Acid
This route involves an early-stage benzylic bromination of the carboxylic acid, followed by esterification.
Synthetic Pathway
Caption: Synthetic pathway for Route 2.
Step-by-Step Experimental Protocols
Step 2a: Benzylic Bromination of 2-Methyl-5-nitrobenzoic Acid
Similar to step 1b, this is a radical bromination.
-
Reaction Setup: Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq.) in an anhydrous solvent.
-
Reagent Addition: Add NBS (1.1 eq.) and a radical initiator (e.g., AIBN, 0.05 eq.).
-
Reaction: Heat the mixture to reflux with stirring, monitoring by TLC.
-
Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate.
-
Purification: The crude 2-(bromomethyl)-5-nitrobenzoic acid can be purified by recrystallization.
Step 2b: Esterification
This is a standard Fischer esterification of the brominated acid.
-
Reaction Setup: Dissolve 2-(bromomethyl)-5-nitrobenzoic acid (1.0 eq.) in excess anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat to reflux for 4-6 hours.
-
Work-up and Purification: Follow the same procedure as in Step 1a to isolate and purify the final product.
Critical Analysis of Route 2
| Advantages | Disadvantages |
| Potentially fewer steps if 2-methyl-5-nitrobenzoic acid is readily available. | The carboxylic acid group might be more susceptible to side reactions during bromination. |
| Avoids handling the potentially less stable methyl 2-methyl-5-nitrobenzoate for an extended period. | The brominated carboxylic acid intermediate may be less stable or more difficult to handle than its ester counterpart. |
| The esterification of the sterically hindered and electron-deficient brominated acid might be slower. |
Expertise & Experience Insights: Performing the bromination on the free carboxylic acid can be challenging. The acidic proton could potentially interfere with the radical chain reaction. Furthermore, the solubility of the starting carboxylic acid in non-polar solvents typically used for Wohl-Ziegler reactions can be poor, potentially leading to heterogeneous reaction mixtures and lower yields.
Comparative Summary and Data
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Starting Material | Methyl 2-methyl-5-nitrobenzoate | 2-Methyl-5-nitrobenzoic acid |
| Key Reaction | Wohl-Ziegler Bromination | Fischer Esterification |
| Number of Steps | 2 (from 2-methyl-5-nitrobenzoic acid) | 2 (from 2-methyl-5-nitrobenzoic acid) |
| Typical Overall Yield | Generally higher due to better control in the bromination step. | Potentially lower due to challenges in the bromination of the acid. |
| Key Reagents | MeOH, H₂SO₄, NBS, AIBN | NBS, AIBN, MeOH, H₂SO₄ |
| Major Side Product | Methyl 2-(dibromomethyl)-5-nitrobenzoate | Potential for ring bromination or degradation of the carboxylic acid. |
| Purification | Recrystallization of the final product. | Recrystallization of the intermediate and/or final product. |
| Scalability | Generally more scalable with established protocols for benzylic bromination of similar substrates. | May present more challenges on a larger scale due to solubility and reactivity issues. |
| Safety Concerns | Handling of NBS, AIBN, and potentially hazardous solvents.[5] | Similar to Route 1, with the added consideration of the stability of the brominated acid intermediate. |
Conclusion and Recommendation
Based on the analysis of both synthetic strategies, Route 1 (Late-Stage Bromination) is generally the more robust and reliable method for the preparation of this compound. The esterification of 2-methyl-5-nitrobenzoic acid is a straightforward and high-yielding reaction. The subsequent Wohl-Ziegler bromination of the resulting ester is a well-established transformation, and the deactivating effect of the nitro and ester groups on the aromatic ring helps to ensure selectivity for the benzylic position. While over-bromination can be a concern, it can often be minimized by careful control of the reaction conditions and stoichiometry of NBS.
Route 2, while seemingly more direct, presents potential challenges with the bromination of the free carboxylic acid, including solubility issues and potential side reactions. The stability of the 2-(bromomethyl)-5-nitrobenzoic acid intermediate may also be a concern, particularly on a larger scale.
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, focusing on the optimization of Route 1 is the recommended course of action.
References
A Comparative Guide to Benzylic Bromides in Synthesis: The Case of Methyl 2-(bromomethyl)-5-nitrobenzoate
In the intricate world of organic synthesis, benzylic bromides serve as powerful and versatile intermediates. Their heightened reactivity towards nucleophilic substitution, a consequence of the stabilizing influence of the adjacent aromatic ring, makes them indispensable building blocks in the construction of complex molecules, from pharmaceuticals to materials. However, not all benzylic bromides are created equal. The nature and position of substituents on the benzene ring can dramatically alter their reactivity and synthetic utility.
This guide provides an in-depth comparison of methyl 2-(bromomethyl)-5-nitrobenzoate with other common benzylic bromides. We will explore how its unique electronic features dictate its reactivity profile and compare its performance in key synthetic transformations against benchmark reagents like benzyl bromide, 4-nitrobenzyl bromide, and 2-(bromomethyl)naphthalene. Through objective analysis and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Underlying Chemistry: Reactivity of Benzylic Bromides
The utility of benzylic bromides stems from their ability to undergo nucleophilic substitution reactions via both SN1 and SN2 mechanisms. The choice of pathway is a delicate balance of factors including the structure of the bromide, the nature of the nucleophile, and the solvent system.[1]
-
SN1 Pathway: This two-step mechanism involves the formation of a benzylic carbocation intermediate. The stability of this cation is paramount to the reaction rate. The adjacent phenyl ring provides significant resonance stabilization, delocalizing the positive charge across the aromatic system.[2][3]
-
SN2 Pathway: This is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon as the bromide ion departs.[4] The rate is influenced by steric hindrance around the reaction center and the electronic properties of the aromatic ring.
Substituents on the benzene ring play a critical role in modulating this reactivity. Electron-donating groups (EDGs) stabilize the carbocation, accelerating SN1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, hindering the SN1 pathway and often slowing the SN2 reaction by reducing the electron density at the benzylic carbon.[5][6]
A Closer Look: this compound
This compound is a multifunctional reagent. Its structure is characterized by two powerful electron-withdrawing groups: a nitro group (-NO₂) and a methoxycarbonyl group (-CO₂CH₃).
Key Structural Features and Their Implications:
-
Strong Electron-Withdrawing Effects: The nitro group, in particular, is one of the strongest EWGs. Positioned on the ring, these groups significantly reduce the electron density of the aromatic system. This has a profound impact on the benzylic position, making the formation of a carbocation intermediate highly unfavorable. Consequently, reactions involving this compound are expected to proceed, if at all, via an SN2 mechanism.
-
Steric Hindrance: The ester group at the ortho position introduces steric bulk near the reaction center, which can potentially hinder the backside attack required for an SN2 reaction, leading to slower reaction rates compared to unhindered benzylic bromides.
-
Synthetic Handles: The nitro and ester groups are not merely passive modulators of reactivity. They are valuable functional groups that can be carried through a synthetic sequence or transformed into other functionalities (e.g., reduction of the nitro group to an amine, hydrolysis of the ester to a carboxylic acid). This dual role is a key advantage in multistep synthesis.
A primary application of this reagent is as a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide.[7][8][9]
Comparative Analysis: Reactivity and Performance
To contextualize the performance of this compound, we will compare it against three other widely used benzylic bromides with varying electronic and steric properties.
| Compound | Structure | Key Features | Expected Reactivity Profile |
| Benzyl Bromide | C₆H₅CH₂Br | Unsubstituted parent compound.[10] | Baseline reactivity. Can proceed via SN1 or SN2 depending on conditions.[1] |
| 4-Nitrobenzyl Bromide | O₂NC₆H₄CH₂Br | Strong electron-withdrawing nitro group at the para position.[11] | SN1 pathway is strongly disfavored. Reacts primarily via SN2, often slower than benzyl bromide. |
| This compound | C₉H₈BrNO₄ | Two strong EWGs (-NO₂, -CO₂CH₃), with one at the ortho position. | SN1 pathway is highly unlikely. SN2 reactivity is reduced by both electronic withdrawal and steric hindrance. |
| 2-(Bromomethyl)naphthalene | C₁₁H₉Br | Extended π-system of naphthalene.[12][13][14] | Enhanced reactivity due to superior stabilization of the carbocation/transition state by the naphthalene ring system. |
Visualizing Electronic Effects
The stability of the carbocation intermediate is a key determinant of the SN1 reaction pathway. The following diagram illustrates how substituents influence this stability.
Caption: Impact of substituents on benzylic carbocation stability.
Experimental Protocols and Data
The true measure of a reagent's utility lies in its practical application. Below are representative protocols and comparative data for nucleophilic substitution reactions.
Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide
This protocol demonstrates a typical SN2 reaction with an unsubstituted benzylic bromide.[4][15]
Workflow Diagram:
Caption: Experimental workflow for benzyl azide synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) and sodium azide (1.5 eq.) in dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress by TLC.
-
Upon completion, dilute the reaction mixture by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide.
Protocol 2: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
This protocol illustrates the use of methyl 2-(bromomethyl)-3-nitrobenzoate in the synthesis of a Lenalidomide precursor, showcasing its application in a more complex system.[8]
Step-by-Step Procedure:
-
Charge a round-bottom flask with 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq.) and dimethyl sulfoxide (DMSO).
-
Slowly add triethylamine (4.0 eq.) to the mixture under a nitrogen atmosphere.
-
In a separate flask, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq.) in DMSO.
-
Add the solution of the benzoate to the reaction mixture over 20 minutes.
-
Heat the reaction to 50-55 °C for 12 hours, monitoring progress by HPLC.
-
After completion, cool the mixture to room temperature and add water.
-
Heat the mixture to 55 °C for 1 hour, then cool to room temperature.
-
Filter the crude product. The resulting solid is the cyclized product, formed via initial substitution followed by intramolecular amidation.
Comparative Performance Data
The following table summarizes typical yields for the azidation of various benzylic bromides, illustrating the impact of substituents on reactivity.
| Benzylic Bromide | Nucleophile | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl Bromide | NaN₃ | DMSO | RT | Overnight | 73-94% | [4][15] |
| 4-Nitrobenzyl Bromide | NaN₃ | Acetone/Water | Reflux | 2h | ~95% | N/A¹ |
| This compound | Amine | DMSO | 50-55 °C | 12h | High (Qualitative) | [8] |
| 2-(Bromomethyl)naphthalene | NaN₃ | DMF | RT | 16h | High (Qualitative) | [13] |
¹While a direct literature citation for this specific reaction under these exact conditions was not found in the initial search, the high yield is representative for a primary benzylic bromide with a para-nitro group undergoing an SN2 reaction with a good nucleophile.
The data indicates that while electron-withdrawing groups may deactivate the substrate towards SN1 pathways, high yields can still be achieved in SN2 reactions, often by using polar aprotic solvents and adjusting reaction times and temperatures. The utility of this compound is clear in contexts like the Lenalidomide synthesis, where the substituents are essential for the final molecular structure.
Conclusion and Recommendations
The choice of a benzylic bromide reagent is a critical decision in synthetic planning that must be guided by an understanding of electronic and steric effects.
-
For simple benzylation: Benzyl bromide remains the reagent of choice due to its balanced reactivity and cost-effectiveness.[10] For enhanced reactivity, especially under SN1-favoring conditions, an electron-donating group on the ring would be beneficial.
-
For substrates requiring enhanced reactivity: 2-(Bromomethyl)naphthalene offers higher reactivity due to the extended conjugation of the naphthalene system, making it suitable for reactions with weaker nucleophiles or when milder conditions are required.[12][13]
-
For introducing specific functionalities: 4-Nitrobenzyl bromide and This compound are specialized reagents. Their reactivity is attenuated by strong electron-withdrawing groups, making them less general-purpose. However, they are invaluable when the nitro and/or ester functionalities are desired in the target molecule. The primary reason to select this compound is not for its reactivity as a simple benzylating agent, but for its role as a pre-functionalized building block, exemplified by its crucial application in the synthesis of Lenalidomide.
Ultimately, this compound stands out not as a direct competitor to general benzylating agents, but as a strategic component for constructing complex molecular architectures where its inherent functionalities are integral to the synthetic design.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 9. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Page loading... [guidechem.com]
- 14. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Biological Activity of Lenalidomide from Diverse Synthetic Intermediates
Abstract
Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, exhibits a complex mechanism of action intrinsically linked to its molecular structure.[1][2][3] The efficacy and safety of this immunomodulatory agent are not solely dependent on the final active pharmaceutical ingredient (API), but are also profoundly influenced by the synthetic pathway chosen for its production. Different intermediates and reaction conditions can introduce unique impurity profiles that may modulate the drug's biological activity. This guide provides a comparative analysis of Lenalidomide synthesized from distinct intermediate pathways, offering experimental frameworks to evaluate physicochemical properties and in vitro biological performance. We delve into the causality behind these differences, providing researchers and drug development professionals with the critical insights needed to ensure the quality and consistency of their therapeutic candidate.
Introduction: Beyond the Final Structure
Lenalidomide (Revlimid®) is a thalidomide analog with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties.[3][4] Its primary mechanism involves binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[5][6] This interaction redirects the ligase's activity to degrade specific substrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[5][7]
The synthesis of Lenalidomide is a multi-step process where the choice of key intermediates significantly impacts the final product's purity and impurity profile.[8] Impurities are not merely inert bystanders; they can be structurally related to the API and may possess their own biological activities, potentially leading to altered efficacy or unforeseen toxicities.[9][10] Therefore, a comprehensive understanding of how synthetic routes affect the final product's performance is paramount for both preclinical research and clinical applications. This guide will explore two common synthetic approaches and provide protocols to discern meaningful differences in their outputs.
Overview of Lenalidomide Synthetic Pathways
Several routes have been developed for the synthesis of Lenalidomide. Most converge on the final step of coupling a substituted isoindolinone ring with a 3-aminopiperidine-2,6-dione moiety. The primary differences lie in the synthesis of the key isoindolinone intermediate. Here, we compare two representative pathways.
Route A typically involves the cyclization of a derivative of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group to the final 4-amino group.[2][11]
Route B may employ an alternative strategy, potentially starting from different materials and utilizing different reagents for the cyclization and reduction steps, such as using iron powder for a greener reduction.[2][8][11] These variations can lead to different process-related impurities.[9][10]
References
- 1. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. veeprho.com [veeprho.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Isomeric Impurities in Methyl 2-(bromomethyl)-5-nitrobenzoate
Introduction: In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and control of impurities are paramount to ensure drug safety and efficacy. Methyl 2-(bromomethyl)-5-nitrobenzoate is a key starting material and intermediate in the synthesis of various pharmaceuticals. Its synthesis, typically involving the radical bromination of a methyl group on a nitro-substituted benzoate ring, is susceptible to the formation of positional isomers. These isomeric impurities often possess similar physicochemical properties to the target molecule, making their separation and characterization a significant analytical challenge. This guide provides a comparative analysis of state-of-the-art analytical techniques for the definitive characterization of these impurities, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
The Genesis of Isomeric Impurities: A Mechanistic Perspective
The primary route to this compound involves the free-radical bromination of Methyl 2-methyl-5-nitrobenzoate using a source like N-Bromosuccinimide (NBS) and a radical initiator. However, the initial nitration of methyl 2-methylbenzoate or related precursors does not always yield a single, pure regioisomer. This can lead to a mixture of starting materials, which, upon bromination, generates a corresponding mixture of isomeric products. Furthermore, during the bromination of a related intermediate, Methyl 2-methyl-3-nitrobenzoate, for the synthesis of Lenalidomide, several isomeric bromomethyl nitrobenzoates can be formed, including the titular compound.[1][2]
The most probable isomeric impurities of this compound are those where the bromomethyl and nitro groups are located at different positions on the benzoate ring. Understanding these potential structures is the first step in developing a robust analytical control strategy.
Table 1: Potential Isomeric Impurities of this compound
| Compound Name | Structure | Probable Origin |
| Target Molecule: this compound | (Illustrative structure) | Target of the synthesis. |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | (Illustrative structure) | Isomer formed during synthesis, a known intermediate for other APIs like Lenalidomide.[1][3][4] |
| Methyl 2-(bromomethyl)-4-nitrobenzoate | (Illustrative structure) | Potential side-product from the bromination of isomeric starting materials.[1] |
| Methyl 2-(bromomethyl)-6-nitrobenzoate | (Illustrative structure) | Potential side-product from the bromination of isomeric starting materials.[1] |
| Methyl 5-(bromomethyl)-2-nitrobenzoate | (Illustrative structure) | Isomer resulting from a different synthetic precursor, such as 5-methyl-2-nitrobenzoic acid. |
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or routine quality control. Due to their similar physicochemical properties, separating and identifying these positional isomers demands high-resolution techniques.[5]
Table 2: Comparison of Key Analytical Techniques for Isomeric Impurity Profiling
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[6] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation, providing detailed information about molecular structure.[7] |
| Specificity | Moderate to High. Depends on chromatographic resolution. Co-elution is possible. | Very High. Provides mass-to-charge ratio and fragmentation patterns, which are highly specific.[8] | Unparalleled. Provides unambiguous structural elucidation and isomer differentiation through chemical shifts and coupling constants.[7] |
| Sensitivity | High (µg/mL to ng/mL).[8] | Very High (pg level). Selective Ion Monitoring (SIM) mode significantly enhances sensitivity for trace analysis.[1] | Low. Requires higher sample concentration (mg level) for impurity identification. |
| Structural Elucidation | No (unless coupled with MS). Retention time matching with standards is required for identification. | Yes. Fragmentation patterns provide a molecular fingerprint for identification and structural confirmation.[9] | Yes. The definitive technique for determining the precise atomic connectivity and distinguishing between positional isomers.[10] |
| Best Application | Routine quality control, purity assessment, and quantitative analysis where reference standards are available. | Trace-level identification and quantification of thermally stable and volatile/semi-volatile impurities. Ideal for genotoxic impurity analysis.[1] | Absolute structure confirmation of isolated impurities and primary characterization of reference standards. |
Experimental Workflows & Protocols
A robust characterization strategy employs orthogonal techniques to ensure comprehensive analysis. The workflow typically begins with a high-resolution separation technique like HPLC or GC for detection and quantification, followed by a spectroscopic technique like NMR for definitive structural confirmation of any isolated or synthesized impurities.
Caption: General workflow for the characterization of process-related impurities.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Causality: This reversed-phase HPLC method is designed to separate the isomers based on subtle differences in their polarity. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds. The acetonitrile/water mobile phase allows for fine-tuning of the separation, while the UV detector is ideal as all isomers possess a strong chromophore.[5][11]
1. Instrumentation and Conditions:
-
System: Standard HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 bonded silica gel column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 50% B
-
20-25 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to achieve a 1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3. System Suitability Test (SST):
-
Prepare a solution containing the main component and known isomeric impurities.
-
Acceptance Criteria: The resolution between the main peak and the closest eluting impurity should be ≥ 1.5. The tailing factor for the main peak should be ≤ 2.0.
4. Analysis:
-
Inject the sample and integrate the peaks. Identification is based on comparing retention times with qualified reference standards. Quantification is performed using area percentage or by external standard calibration.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful alternative, especially for confirming identity at trace levels.[1] These molecules are sufficiently volatile and thermally stable for GC analysis. The non-polar HP-5ms column separates compounds primarily by boiling point. Electron Ionization (EI) provides reproducible fragmentation patterns that act as a fingerprint for each isomer, allowing for unambiguous identification even without a reference standard.[9]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.[9]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: 50-350 amu. For trace analysis, switch to Selective Ion Monitoring (SIM) mode, monitoring key fragments (e.g., molecular ion at m/z 273/275, fragment from loss of Br at m/z 194).[1]
2. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 10 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Further dilute as necessary to avoid detector saturation.
3. Analysis:
-
Inject the sample. Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. The bromine atom will produce a characteristic M/M+2 isotopic pattern, confirming its presence in the molecule and its fragments.
Definitive Structural Elucidation by NMR Spectroscopy
While chromatographic methods are excellent for separation and quantification, NMR spectroscopy is the gold standard for unambiguous structural assignment of isomers. The chemical shift and coupling patterns of the aromatic protons are uniquely dependent on the substitution pattern.
Caption: Logical workflow for isomer identification using ¹H NMR spectroscopy.
For example, in ¹H NMR:
-
This compound would show three aromatic protons. The proton between the two substituents (at C6) would likely be a doublet, the proton next to the ester (at C3) a doublet of doublets, and the proton next to the nitro group (at C4) a doublet.
-
Methyl 2-(bromomethyl)-6-nitrobenzoate would display three adjacent aromatic protons, resulting in a different pattern, likely a triplet and two doublets (or two doublet of doublets).
By carefully analyzing these patterns, a definitive structure can be assigned to each isolated impurity, providing the authoritative grounding required for regulatory submissions.[7]
Conclusion
The effective characterization of isomeric impurities in this compound requires a multi-faceted analytical approach. High-resolution chromatographic techniques such as HPLC and GC-MS are essential for the separation, detection, and quantification of these closely related compounds. HPLC serves as a robust method for routine quality control, while the specificity of GC-MS makes it invaluable for trace-level detection and initial identification. However, for absolute structural confirmation, NMR spectroscopy remains the definitive tool. By integrating these techniques into a logical workflow, researchers and drug development professionals can build a comprehensive understanding of their impurity profile, ensuring the quality, safety, and regulatory compliance of their final product.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Methyl 2-bromomethyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brainly.com [brainly.com]
- 11. jocpr.com [jocpr.com]
A Comparative Guide to the Efficient Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate
This in-depth technical guide provides a comparative analysis of synthetic strategies for Methyl 2-(bromomethyl)-5-nitrobenzoate, a key intermediate in pharmaceutical research and development. We will dissect the most prevalent synthetic pathway, benchmarking methodologies for efficiency, yield, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable compound.
The synthesis of this compound is most effectively approached via a two-stage process. The initial stage involves the formation of the precursor, Methyl 2-methyl-5-nitrobenzoate, followed by a selective benzylic bromination. This guide will evaluate the critical parameters and experimental choices for each stage.
Stage 1: Synthesis of the Precursor, Methyl 2-methyl-5-nitrobenzoate
The critical first step is the regioselective nitration to produce Methyl 2-methyl-5-nitrobenzoate. The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring: the methyl group is an ortho, para-director, while the ester group is a meta-director.[1] This electronic guidance favors the introduction of the nitro group at the C5 position, which is para to the activating methyl group and meta to the deactivating ester group.
Two primary routes are benchmarked for this transformation:
-
Method 1: Traditional Mixed Acid Nitration of the Carboxylic Acid. This conventional approach uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to nitrate 2-methylbenzoic acid, followed by esterification. While effective, this method is known to generate a significant amount of the undesired 3-nitro and other isomeric byproducts, complicating purification and reducing the overall yield.[2][3]
-
Method 2: "Green" Nitration of the Ester. A more environmentally conscious and selective approach involves the nitration of the pre-formed ester, Methyl 2-methylbenzoate, using a milder nitrating system of fuming nitric acid and acetic anhydride.[1][4][5] This method offers higher selectivity for the desired 5-nitro isomer, leading to a purer product and a more efficient process.[2][6]
Given its superior regioselectivity and more benign environmental profile, Method 2 is the recommended pathway for synthesizing the precursor.
Experimental Protocol: Synthesis of Methyl 2-methyl-5-nitrobenzoate (Method 2)
This protocol is based on the highly selective nitration of Methyl 2-methylbenzoate.
Materials:
-
Methyl 2-methylbenzoate
-
Fuming Nitric Acid (HNO₃)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask maintained at 0°C in an ice bath, slowly add fuming nitric acid (1.4 eq) to acetic anhydride (1.5 eq) with continuous stirring to prepare the nitrating mixture. Caution: This is a highly exothermic reaction and must be performed with extreme care in a fume hood.
-
In a separate reaction vessel, dissolve Methyl 2-methylbenzoate (1.0 eq) in dichloromethane and cool the solution to 0°C.
-
Add the prepared nitrating agent dropwise to the solution of Methyl 2-methylbenzoate, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice with vigorous stirring.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-5-nitrobenzoate. The product can be purified further by recrystallization if necessary.
Stage 2: Benzylic Bromination to Yield this compound
The second, and most critical, stage is the selective bromination of the benzylic methyl group of the precursor. The method of choice for this transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[7][8]
Mechanism and Rationale
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[7][9]
-
Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, most commonly Azobisisobutyronitrile (AIBN), at temperatures between 66°C and 72°C.[10] This decomposition generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas, the release of which helps to drive the reaction forward.[9][10]
-
Propagation: A bromine radical (Br•), generated from NBS, abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical.[9] This benzylic radical then reacts with a molecule of NBS (or Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction terminates when radicals combine with each other.
The key to the success of this reaction is maintaining a low concentration of bromine (Br₂) and hydrogen bromide (HBr) to prevent competing electrophilic addition to the aromatic ring.[7] NBS is an excellent reagent for this purpose as it provides a constant, low-level concentration of Br₂.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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